Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMGWWNAQGBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611168 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219725-67-4 | |
| Record name | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 219725-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible and robust synthetic protocol for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs)[1][2]. The synthesis is presented in a step-by-step format, suitable for practical application in a laboratory setting.
I. Overview of the Synthetic Strategy
The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate can be efficiently achieved through a two-step process commencing with commercially available starting materials. The key steps are:
-
Reductive Amination: The core of the synthesis involves the coupling of 1-Boc-piperazine and 1-Boc-3-azetidinone via reductive amination to form the fully protected intermediate, tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate.
-
Selective Deprotection: Subsequent selective removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen yields the target compound.
This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and selectivity of the chosen reactions.
II. Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate
This procedure details the reductive amination of 1-Boc-3-azetidinone with 1-Boc-piperazine.
Reaction Scheme:
Caption: Reductive amination of 1-Boc-piperazine and 1-Boc-3-azetidinone.
Methodology:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added 1-Boc-piperazine (1.05 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate.
Quantitative Data Summary (Step 1):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purity |
| 1-Boc-3-azetidinone | 1.0 | 171.19 | >97% |
| 1-Boc-piperazine | 1.05 | 186.25 | >98% |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | >95% |
| Dichloromethane | Solvent | 84.93 | Anhydrous |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate | 341.45 | 100% (based on 1-Boc-3-azetidinone) |
Step 2: Synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This procedure details the selective deprotection of the azetidine's Boc group.
Reaction Scheme:
Caption: Selective deprotection of the azetidine Boc group.
Methodology:
-
The tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) is dissolved in DCM (10 mL/mmol).
-
The solution is cooled to 0 °C in an ice bath.
-
Trifluoroacetic acid (TFA, 2.0-3.0 eq) is added dropwise.
-
The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over 2-4 hours, with monitoring by TLC or LC-MS.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in DCM and washed with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the target compound, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. Further purification by chromatography may be performed if necessary.
Quantitative Data Summary (Step 2):
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purity |
| tert-butyl 4-(1-Boc-azetidin-3-yl)piperazine-1-carboxylate | 1.0 | 341.45 | Purified from Step 1 |
| Trifluoroacetic Acid | 2.0-3.0 | 114.02 | >99% |
| Dichloromethane | Solvent | 84.93 | Anhydrous |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 241.34 | 100% |
III. Logical Workflow of the Synthesis
The overall synthetic workflow is a linear progression from starting materials to the final product.
Caption: Overall synthetic workflow.
IV. Concluding Remarks
The described two-step synthesis provides a reliable and scalable method for the preparation of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. The use of Boc protecting groups allows for controlled reactions, and the protocols are based on well-established and high-yielding transformations in organic synthesis. Researchers and drug development professionals can adapt this guide for the efficient production of this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The physicochemical properties of the constituent linkers and building blocks, such as tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, are critical determinants of the final PROTAC molecule's overall characteristics, including its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines standard experimental protocols for their determination.
Core Physicochemical Properties
Table 1: Physicochemical Properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
| Property | Value | Data Type | Source |
| IUPAC Name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | - | - |
| CAS Number | 219725-67-4 | - | [1][3] |
| Molecular Formula | C₁₂H₂₃N₃O₂ | - | [1][3] |
| Molecular Weight | 241.34 g/mol | - | [1][3] |
| Physical Form | Solid | Experimental | [4] |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| Solubility | Not available | - | - |
| Topological Polar Surface Area (TPSA) | 44.81 Ų | Computed | [3] |
| LogP (Octanol-Water Partition Coefficient) | 0.5109 | Computed | [3] |
| Hydrogen Bond Acceptors | 4 | Computed | [3] |
| Hydrogen Bond Donors | 1 | Computed | [3] |
| Rotatable Bonds | 1 | Computed | [3] |
A hydrochloride salt of this compound is also available (CAS No: 178312-58-8), with a molecular formula of C₁₂H₂₄ClN₃O₂ and a molecular weight of 277.79 g/mol .[5][6]
Experimental Protocols for Physicochemical Characterization
To augment the computational data, the following standard experimental protocols are recommended for the precise determination of the key physicochemical properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.[9]
-
Measurement: The temperature of the block is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[8]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.[9][10] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Solubility Determination
Aqueous solubility is a critical parameter that influences a drug candidate's absorption and distribution.
Methodology: Shake-Flask Method
-
Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed flask.[11][12]
-
Incubation: The flask is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11][13]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[11][14]
-
Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11][13] A calibration curve prepared with known concentrations of the compound is used for quantification.[14]
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[15][16] The ionic strength of the solution is kept constant using an inert salt such as KCl.[15]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[15][17]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[15][17]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve or by analyzing the first derivative of the titration curve.[17][18]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-Based Method
-
Column and Mobile Phase: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19][20]
-
Calibration: A series of reference compounds with known LogP values are injected onto the column, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.[19][21]
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is determined.
-
LogP Calculation: The LogP of the test compound is then calculated from its retention time using the calibration curve.[22]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel small molecule like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Caption: Workflow for the synthesis, characterization, and application of physicochemical data.
Conclusion
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable building block in modern drug discovery. While comprehensive experimental physicochemical data is not yet widely published, this guide provides the available computational data and outlines the standard, robust experimental methodologies for determining its key properties. The systematic application of these protocols will yield a complete physicochemical profile, which is indispensable for guiding the design and optimization of novel therapeutics, particularly in the burgeoning field of PROTACs. The provided workflow offers a logical framework for the characterization of this and other novel chemical entities, ultimately facilitating more informed and efficient drug development programs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 219725-67-4 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. labgogo.com [labgogo.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
In-Depth Technical Guide: tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
CAS Number: 219725-67-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a bifunctional chemical building block of significant interest in contemporary drug discovery. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound plays a crucial role in the development of novel therapeutics aimed at targeted protein degradation.[1] This document details the physicochemical properties, a putative synthesis protocol, and the analytical characterization of this molecule. Furthermore, it contextualizes its application within the broader field of PROTAC-mediated protein degradation. All presented data is intended for research and development purposes.
Physicochemical Properties
The fundamental properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Reference |
| CAS Number | 219725-67-4 | [1] |
| Molecular Formula | C₁₂H₂₃N₃O₂ | [1] |
| Molecular Weight | 241.34 g/mol | [1] |
| Appearance | Solid | MedChemExpress |
| Purity | ≥97% | ChemScene |
| SMILES | O=C(OC(C)(C)C)N1CCN(CC1)C2CNC2 | ChemScene |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | ChemScene |
| logP (predicted) | 0.51 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis and Mechanism of Action
Role in PROTACs
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a linker molecule designed for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, as its length, rigidity, and chemical nature influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
Putative Synthesis Workflow
While a specific, detailed synthesis protocol for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is not extensively published, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly the coupling of azetidine and piperazine moieties. A common approach would involve the nucleophilic substitution reaction between a protected azetidine electrophile and N-Boc-piperazine.
Experimental Protocols
The following are proposed experimental protocols for the synthesis and purification of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, based on analogous chemical transformations.
Synthesis of tert-Butyl 4-(1-benzyl-azetidin-3-yl)piperazine-1-carboxylate
-
Reaction Setup: To a solution of 1-benzyl-3-iodoazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Deprotection to Yield tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
Reaction Setup: Dissolve the purified tert-butyl 4-(1-benzyl-azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) in ethanol.
-
Reaction: Add palladium on carbon (10 wt%) to the solution. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product.
Analytical Data
The following tables present expected analytical data for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate based on its structure and data from analogous compounds.
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.60-3.80 (m, 4H, piperazine CH₂), 3.40-3.55 (m, 2H, azetidine CH₂), 3.20-3.35 (m, 1H, azetidine CH), 2.40-2.55 (m, 4H, piperazine CH₂), 2.0 (br s, 1H, NH), 1.45 (s, 9H, Boc CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.8 (C=O), 79.5 (C(CH₃)₃), 60.0 (azetidine CH), 52.0 (piperazine CH₂), 48.0 (azetidine CH₂), 44.0 (piperazine CH₂), 28.4 (Boc CH₃) |
| Mass Spectrometry (ESI+) | m/z 242.1918 [M+H]⁺ |
| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2970-2850 (C-H stretch), 1690 (C=O stretch, carbamate), 1170 (C-O stretch) |
Purity Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of PROTAC linkers.[2][3]
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Retention Time | Dependent on the specific system, but expected to be in the mid-polarity range. |
Handling and Storage
-
Storage: Store in a cool, dry place, away from light. For long-term storage, it is recommended to keep the compound at -20°C.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.
Conclusion
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable building block in the rapidly evolving field of targeted protein degradation. Its bifunctional nature, with a protected piperazine and a reactive azetidine, allows for its incorporation into PROTACs and other complex molecules. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and expected analytical characteristics to aid researchers in its application for the development of next-generation therapeutics. It is important to note that the provided experimental protocols are based on established chemical principles and may require optimization for specific laboratory conditions.
References
The Strategic Imperative of Rigid Linkers in PROTAC Design: A Technical Guide to tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer the potential to address previously "undruggable" targets. The linker, once considered a mere tether, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of rigidified linkers in PROTAC design, with a specific focus on the structural and functional significance of the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate moiety and its close analogs.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC molecule is not a passive spacer but an active contributor to the formation of a productive ternary complex between the POI and the E3 ligase. Its length, rigidity, and chemical composition profoundly influence the stability and conformation of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The incorporation of rigid heterocyclic scaffolds, such as piperazine and azetidine, into the linker has emerged as a key strategy to enhance PROTAC performance. These moieties offer several advantages over traditional flexible alkyl and polyethylene glycol (PEG) linkers:
-
Conformational Rigidity: Rigid linkers can pre-organize the PROTAC molecule into a conformation that is conducive to the formation of a stable ternary complex. This reduces the entropic penalty associated with complex formation, leading to enhanced degradation efficiency.
-
Improved Solubility: The nitrogen atoms within piperazine and azetidine rings can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC molecule. This is a crucial attribute, as the high molecular weight and lipophilicity of many PROTACs can lead to poor pharmacokinetic profiles.
-
Enhanced Metabolic Stability: The rigid cyclic structures can shield adjacent chemical bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of the PROTAC.
-
Vectorial Control: The defined geometry of these linkers provides better control over the spatial orientation of the warhead and the E3 ligase ligand, facilitating optimal presentation for ternary complex formation.
The Azetidinyl-Piperazine Moiety: A Privileged Scaffold
The combination of azetidine and piperazine rings within a linker, as exemplified by tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, creates a compact and rigid structural unit. The azetidine ring, a four-membered heterocycle, introduces a significant degree of conformational constraint. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, not only contributes to rigidity but also offers a handle for modulating solubility and provides a versatile point for synthetic elaboration.
While a specific, publicly disclosed PROTAC utilizing the exact tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker remains to be identified in the literature, the closely related piperidine-piperazine motif has been successfully employed in the design of clinically advanced PROTACs. A prime example is ARV-110 (Bavdegalutamide) , a potent and orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.
Case Study: ARV-110 and the Piperidine-Piperazine Linker
ARV-110 showcases the power of a rigid linker in achieving potent and selective protein degradation.[1] Its structure incorporates a piperidine-piperazine moiety that enforces a specific orientation of the AR-binding warhead and the Cereblon (CRBN) E3 ligase ligand. This rigidified linker is a key contributor to the high degradation efficiency of ARV-110.
Quantitative Data for ARV-110:
| Parameter | Value | Cell Line | Target | Reference |
| DC50 | ~1 nM | LNCaP | Androgen Receptor | [2] |
| Dmax | >95% | LNCaP | Androgen Receptor | [3] |
Signaling Pathways and Experimental Workflows
The signaling pathway targeted by a PROTAC is determined by its "warhead," which binds to the protein of interest. In the case of ARV-110, the warhead targets the Androgen Receptor, a key driver of prostate cancer. By inducing the degradation of the AR, ARV-110 effectively shuts down androgen signaling pathways that are crucial for the growth and survival of prostate cancer cells.
The development and evaluation of a PROTAC, including one with an azetidinyl-piperazine linker, follows a systematic workflow. This process involves the design and synthesis of the PROTAC, followed by a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.
References
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry.
Core Molecular Data
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a bifunctional molecule incorporating a piperazine moiety protected by a tert-butyloxycarbonyl (Boc) group and a reactive azetidine ring. It is commercially available as both a free base and a hydrochloride salt. The fundamental molecular details are summarized below.
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C12H23N3O2 | C12H24ClN3O2 |
| Molecular Weight | 241.33 g/mol [1][2] | 277.79 g/mol [3] |
| CAS Number | 219725-67-4[1] | 178312-58-8[3][4] |
| IUPAC Name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and its derivatives is a critical process for its application in drug discovery. A representative synthetic scheme is outlined below, followed by a generalized experimental protocol.
Synthetic Workflow
Caption: Synthetic pathway for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
General Experimental Protocol: Reductive Amination
This protocol describes a common method for coupling piperazine and azetidine rings.
-
Reaction Setup: To a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tert-butyl piperazine-1-carboxylate (1.1 equivalents).
-
Reductive Agent Addition: Stir the mixture at room temperature for 1-2 hours. Subsequently, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired coupled product.
-
Deprotection: The benzhydryl and Boc protecting groups can be subsequently removed under appropriate conditions to yield the final product or a derivative thereof.
Applications in Drug Development
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable scaffold in the design of novel therapeutics. The azetidine and piperazine moieties are frequently found in biologically active compounds, and this building block allows for their facile incorporation.
One significant application of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The azetidine-piperazine core of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate can serve as a linker (or part of a linker) connecting the target protein ligand and the E3 ligase ligand.
PROTAC Mechanism of Action
Caption: Generalized mechanism of action for a PROTAC molecule.
References
- 1. tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 219725-67-4 [sigmaaldrich.com]
- 2. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride 97% | CAS: 178312-58-8 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Solubility of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly recognized for its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding the solubility of this compound in various organic solvents is critical for its handling, formulation, and the successful synthesis of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is presented below.
| Property | Value |
| CAS Number | 219725-67-4 |
| Molecular Formula | C₁₂H₂₃N₃O₂ |
| Molecular Weight | 241.33 g/mol |
| Physical Form | Solid |
Solubility in Organic Solvents: A Framework for Determination
The solubility of a compound is a crucial parameter in drug discovery and development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. For a versatile linker molecule like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, which may be subjected to a variety of reaction conditions, a comprehensive understanding of its solubility in a range of organic solvents is paramount. The insertion of a piperazine moiety, as present in this compound, can in principle improve rigidity and increase solubility upon protonation.[3]
The following table provides a template for recording experimentally determined solubility data for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a selection of organic solvents commonly used in pharmaceutical research and development.
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dichloromethane (DCM) | 3.1 | High | Data to be determined |
| Tetrahydrofuran (THF) | 4.0 | High | Data to be determined |
| Ethyl Acetate | 4.4 | Moderate | Data to be determined |
| Acetone | 5.1 | Moderate | Data to be determined |
| Isopropanol (IPA) | 3.9 | Moderate-Low | Data to be determined |
| Ethanol | 4.3 | Moderate-Low | Data to be determined |
| Methanol | 5.1 | Moderate-Low | Data to be determined |
| Toluene | 2.4 | Low | Data to be determined |
| Hexane | 0.1 | Very Low | Data to be determined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][6]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in each solvent at known concentrations.
-
Dilute the filtered supernatant with the respective solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in mg/mL, accounting for the dilution factor.
-
Visualizing the Experimental Workflow
The logical flow of the solubility determination process can be represented as follows:
Role in PROTAC Technology
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is identified as a linker for PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical properties, including solubility, significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the degrader.[12] The solubility of the linker itself contributes to the physicochemical properties of the final PROTAC molecule, affecting its cell permeability and pharmacokinetic profile.
Visualizing the PROTAC Mechanism
The mechanism of action for a PROTAC, highlighting the central role of the linker, is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Commercial Availability and Technical Guide: tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes a summary of commercial suppliers, and a general experimental workflow for sourcing and utilizing this chemical entity.
Commercial Sourcing Information
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, and its hydrochloride salt, are available from a range of chemical suppliers specializing in research chemicals and building blocks for drug discovery. The compound is primarily marketed as a PROTAC linker.[1][2][3] Below is a summary of commercial suppliers and available data.
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedChemExpress | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 219725-67-4 | Not specified | PROTAC linker.[1][4] |
| MedChemExpress | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | 178312-58-8 | Not specified | PROTAC linker.[2][3] |
| AChemBlock | tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride | 178312-58-8 | 97% | Novel building block.[5] |
| ChemicalBook | TERT-BUTYL 4-(AZETIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE | 219725-67-4 | 98% | Listed with multiple suppliers.[6] |
| Lab-Chemicals.Com | tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | 178311-48-3 | 97% | A related isomer.[7] |
General Experimental Workflow for Sourcing and Utilization
The following diagram outlines a typical workflow for a research organization to source and utilize tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a drug discovery program.
Caption: A typical workflow for sourcing and utilizing a chemical building block in a research setting.
Role in PROTAC-Mediated Protein Degradation
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate serves as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine-piperazine moiety can be a key part of the linker connecting the target protein ligand and the E3 ligase ligand.
The general mechanism of PROTACs is illustrated in the following diagram.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
For quality control, standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Researchers can often request a Certificate of Analysis (CoA) from the supplier, which will provide data from these analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride 97% | CAS: 178312-58-8 | AChemBlock [achemblock.com]
- 6. TERT-BUTYL 4-(AZETIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE | 219725-67-4 [chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. connectjournals.com [connectjournals.com]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate Remains Elusive in Public Domain
A comprehensive search for detailed NMR and mass spectrometry data for the chemical compound tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate has yielded limited results, precluding the creation of an in-depth technical guide with complete experimental protocols and quantitative analysis.
Despite extensive searches of scientific literature and patent databases, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (CAS No. 219725-67-4) are not publicly available. The compound is listed by numerous chemical suppliers, indicating its commercial availability as a building block in chemical synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). However, the detailed analytical characterization requested for a technical whitepaper—including peak lists, signal multiplicities, and fragmentation patterns—is not provided in these commercial listings.
A review of the patent literature revealed instances where this compound is used as a starting material. For example, patent WO2019158025A1 describes the use of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in the synthesis of a more complex molecule. While the patent provides a Liquid Chromatography-Mass Spectrometry (LC-MS) result for the final product, it does not include the spectroscopic data for the initial reactant itself.
The absence of this foundational data makes it impossible to fulfill the core requirements of generating detailed data tables and experimental protocols for the characterization of this specific molecule. Without access to either published research detailing its synthesis and characterization or a certificate of analysis with comprehensive spectral data, a technical guide on its NMR and mass spectrometry profile cannot be accurately constructed.
Similarly, the creation of a meaningful Graphviz diagram illustrating a signaling pathway or experimental workflow directly involving the analysis of this compound is not feasible due to the lack of contextual scientific research in the search results.
Researchers, scientists, and drug development professionals seeking this specific information may need to perform their own analytical characterization of the compound or contact the commercial suppliers directly to inquire if more detailed analytical data is available.
Structural Analysis of the Azetidinylpiperazine Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidinylpiperazine moiety is a key structural motif in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide provides an in-depth structural analysis of this heterocyclic core, focusing on its synthesis, conformational properties, and its role in modulating key signaling pathways. The unique combination of the strained four-membered azetidine ring and the flexible six-membered piperazine ring imparts distinct physicochemical properties that are advantageous in drug design.
Synthesis of the Azetidinylpiperazine Core
The synthesis of the azetidinylpiperazine core can be achieved through several synthetic routes. A common strategy involves the nucleophilic substitution reaction between a suitably activated azetidine derivative and piperazine.
General Synthetic Workflow
A typical synthetic approach is outlined below. This multi-step process begins with the protection of piperazine, followed by nucleophilic substitution with an activated azetidine, and concluding with deprotection.
Caption: General workflow for the synthesis of the azetidinylpiperazine core.
Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)piperazine
This protocol describes a representative synthesis of the parent azetidinylpiperazine scaffold.
Materials:
-
1-Boc-3-oxoazetidine
-
Piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reductive Amination: To a solution of 1-Boc-3-oxoazetidine (1.0 eq) and piperazine (1.2 eq) in anhydrous DCE, add STAB (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.
-
Filter the solid and dry under vacuum to yield 1-(azetidin-3-yl)piperazine as a salt.
Structural and Conformational Analysis
The structural features of the azetidinylpiperazine moiety are defined by the interplay of the rigid azetidine ring and the conformationally mobile piperazine ring.
X-ray Crystallography
While a crystal structure for the parent 1-(azetidin-3-yl)piperazine is not publicly available, analysis of closely related structures from the Cambridge Structural Database (CSD) provides insights into expected bond lengths and angles.
| Parameter | Typical Value (Å) | Source |
| Azetidine C-N Bond Length | 1.47 - 1.49 | CSD Analysis of azetidine derivatives |
| Azetidine C-C Bond Length | 1.53 - 1.55 | CSD Analysis of azetidine derivatives |
| Piperazine C-N Bond Length | 1.45 - 1.47 | CSD Analysis of piperazine derivatives |
| Piperazine C-C Bond Length | 1.51 - 1.53 | CSD Analysis of piperazine derivatives |
| C-N-C Angle (Azetidine) | ~90° | CSD Analysis of azetidine derivatives |
| C-N-C Angle (Piperazine) | ~110° | CSD Analysis of piperazine derivatives |
Table 1: Expected bond lengths and angles for the azetidinylpiperazine core based on related structures.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the azetidinylpiperazine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation and conformational analysis of the azetidinylpiperazine moiety. The chemical shifts are sensitive to the electronic environment and the conformation of the rings.
¹H NMR:
-
Azetidine Ring Protons: Typically resonate in the range of 3.0-4.0 ppm. The protons on the carbon bearing the piperazine ring will appear as a multiplet.
-
Piperazine Ring Protons: The four methylene groups of the piperazine ring are non-equivalent and typically appear as complex multiplets in the region of 2.5-3.5 ppm.
¹³C NMR:
-
Azetidine Ring Carbons: Resonate in the range of 40-60 ppm.
-
Piperazine Ring Carbons: Typically appear in the range of 45-55 ppm.
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Azetidine C2/C4 | 3.5 - 3.8 (t) | ~50 |
| Azetidine C3 | 3.0 - 3.3 (m) | ~45 |
| Piperazine C2'/C6' | 2.7 - 3.0 (t) | ~52 |
| Piperazine C3'/C5' | 2.5 - 2.8 (t) | ~48 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the unsubstituted 1-(azetidin-3-yl)piperazine core in CDCl₃.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the azetidinylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Assign the proton and carbon signals using 2D NMR techniques such as COSY, HSQC, and HMBC to confirm the connectivity and structure of the molecule.
Biological Relevance and Signaling Pathways
The azetidinylpiperazine moiety is a common scaffold in compounds targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are crucial in the central nervous system.
Modulation of Serotonin Receptor Signaling
Azetidinylpiperazine derivatives can act as modulators of various serotonin (5-HT) receptors. The interaction with these receptors can trigger or inhibit downstream signaling cascades.
Caption: Azetidinylpiperazine modulation of a generic serotonin receptor signaling pathway.
Modulation of Dopamine Receptor Signaling
Similarly, compounds containing the azetidinylpiperazine core can exhibit high affinity for dopamine receptors, influencing dopaminergic neurotransmission.
Caption: Azetidinylpiperazine modulation of a D2-like dopamine receptor signaling pathway.
Conclusion
The azetidinylpiperazine moiety represents a valuable and versatile scaffold in drug discovery. Its unique structural and conformational properties, arising from the fusion of a strained azetidine ring with a flexible piperazine ring, provide a platform for the design of potent and selective modulators of key CNS targets. A thorough understanding of its synthesis, structural characteristics, and interaction with biological pathways is essential for the rational design of novel therapeutics. This guide provides a foundational overview to aid researchers and drug development professionals in harnessing the potential of this important chemical entity.
The Strategic Application of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final construct. This technical guide delves into the application of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate as a core structural element in PROTAC linkers. We will explore its synthesis, integration into PROTACs, and the subsequent biophysical and cellular characterization of the resulting degraders. This document provides detailed experimental protocols and presents quantitative data in a structured format to aid researchers in the development of novel protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer but an active contributor to the PROTAC's function, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[2]
The incorporation of rigid, heterocyclic scaffolds such as piperazine and azetidine into the linker can offer several advantages, including:
-
Conformational Rigidity: Constraining the linker's flexibility can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[3]
-
Improved Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated, potentially enhancing the solubility and permeability of the PROTAC molecule.[4]
-
Vectors for Further Modification: The piperazine and azetidine rings provide multiple points for chemical modification, allowing for the fine-tuning of the linker's length and vectoral properties.
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a versatile building block that combines the rigidity of both the piperazine and azetidine rings. The Boc-protected amine on the piperazine allows for controlled, stepwise synthesis, while the secondary amine on the azetidine provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.
PROTAC Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves coopting the cell's natural protein degradation machinery. The process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthesis of a Hypothetical PROTAC: PSMA-AZP-VHL
To illustrate the application of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, we will outline the synthesis of a hypothetical PROTAC, PSMA-AZP-VHL , designed to target the Prostate-Specific Membrane Antigen (PSMA) for degradation by recruiting the VHL E3 ligase.
The synthesis involves a convergent approach where the warhead (PSMA ligand), the linker (tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate), and the E3 ligase ligand (VHL ligand) are synthesized separately and then coupled.
Caption: Generalized synthetic workflow for a PROTAC.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for our case study PROTAC, PSMA-AZP-VHL . This data is modeled on published results for similar classes of PROTACs and serves to illustrate the key parameters used to evaluate their performance.
Table 1: Biophysical Characterization of PSMA-AZP-VHL
| Parameter | PSMA-AZP-VHL | Binary Ligand (PSMA) | Binary Ligand (VHL) |
| Binding Affinity to POI (Kd, nM) | 15 | 10 | - |
| Binding Affinity to E3 Ligase (Kd, nM) | 150 | - | 100 |
| Ternary Complex Affinity (Kd, nM) | 5 | - | - |
| Cooperativity (α) | 3 | - | - |
Table 2: Cellular Activity of PSMA-AZP-VHL in PSMA-expressing Prostate Cancer Cells (VCaP)
| Parameter | PSMA-AZP-VHL |
| DC50 (nM) | 25 |
| Dmax (%) | >95 |
| Time to Dmax (hours) | 12 |
| Cell Viability (IC50, µM) | >10 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of novel PROTACs. The following sections provide methodologies for key assays.
Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
Materials:
-
VCaP cells (or other PSMA-expressing cell line)
-
Complete cell culture medium
-
PSMA-AZP-VHL PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PSMA and anti-loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed VCaP cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PSMA-AZP-VHL in complete medium. Treat cells for a fixed time (e.g., 12 hours). Include a DMSO-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the PSMA band intensity to the loading control.
-
Calculate the percentage of PSMA remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax.
-
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the ternary complex formation.
Materials:
-
Purified recombinant PSMA protein
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
PSMA-AZP-VHL PROTAC
-
ITC instrument
-
ITC buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: Prepare the VBC complex in the ITC cell and the PSMA protein mixed with the PROTAC in the syringe. All components must be in the same buffer.
-
Binary Titrations: Perform control titrations of the PROTAC into the VBC complex and the PROTAC into the PSMA protein to determine the binary binding affinities.
-
Ternary Titration: Titrate the solution of PSMA and PROTAC into the VBC solution in the ITC cell.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation. Calculate the cooperativity (α) by comparing the ternary Kd to the binary Kd values.
In Vitro Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated ubiquitination of the target protein.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
VBC E3 ligase complex
-
Purified recombinant PSMA protein
-
Ubiquitin
-
ATP
-
PSMA-AZP-VHL PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents as described in 5.1.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, PSMA protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PSMA-AZP-VHL PROTAC or DMSO (vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blot using an anti-PSMA antibody. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated PSMA should be observed in the presence of the PROTAC.
Caption: A typical experimental workflow for PROTAC characterization.
Conclusion
The strategic incorporation of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate into PROTAC linkers offers a compelling approach to developing novel protein degraders with favorable properties. The inherent rigidity and synthetic tractability of this building block provide a solid foundation for linker design and optimization. By following the detailed experimental protocols outlined in this guide, researchers can effectively characterize the biophysical and cellular activities of their PROTACs, paving the way for the development of the next generation of targeted protein degradation therapeutics. The provided data tables and diagrams serve as a valuable resource for understanding the key parameters and workflows in this exciting field of drug discovery.
References
Application Notes and Protocols for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a versatile bifunctional linker molecule employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in various diseases. This linker contains a Boc-protected piperazine moiety and a reactive secondary amine on the azetidine ring, providing a robust scaffold for conjugation to E3 ligase ligands and subsequent coupling to a target protein ligand. Its rigid azetidine-piperazine structure can offer favorable conformational constraints, potentially enhancing the efficacy of the resulting PROTAC.
These application notes provide detailed protocols for the conjugation of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to E3 ligase ligands, specifically focusing on ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ubiquitin ligases.
Signaling Pathways and Experimental Workflow
The development of a functional PROTAC requires a thorough understanding of the ubiquitin-proteasome system and a systematic experimental approach. The following diagrams illustrate the targeted E3 ligase signaling pathways and the general experimental workflow for PROTAC synthesis and characterization.
Figure 1: Cereblon (CRBN) Signaling Pathway and PROTAC Action.
Figure 2: von Hippel-Lindau (VHL) Signaling Pathway and PROTAC Action.
Figure 3: General Experimental Workflow for PROTAC Synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to E3 ligase ligands. Note that specific results may vary depending on the exact substrates and reaction conditions.
Table 1: Reagents and Stoichiometry for E3 Ligase Ligand Conjugation
| Reagent | Role | Stoichiometry (equiv.) |
| E3 Ligase Ligand (e.g., Pomalidomide derivative) | E3 Ligase binder | 1.0 |
| tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | Linker | 1.1 - 1.5 |
| Coupling Agent (e.g., HATU, HBTU) | Amide bond formation | 1.2 - 1.5 |
| Base (e.g., DIPEA, Et3N) | Acid scavenger | 2.0 - 3.0 |
| Solvent (e.g., DMF, DMSO) | Reaction medium | - |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Reaction Temperature | Room Temperature (20-25 °C) | Can be heated to 40-50 °C to drive completion. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS or TLC. |
| Typical Yield | 60 - 85% | Highly dependent on substrates and purification method. |
| Purification Method | Flash column chromatography, Preparative HPLC | Choice depends on the scale and purity requirements. |
| Final Product Purity | >95% | Assessed by HPLC and confirmed by NMR and MS. |
Experimental Protocols
The following are generalized protocols for the conjugation of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and conjugation to a protein of interest (POI) ligand.
Protocol 1: Conjugation of tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to a Carboxylic Acid-Functionalized E3 Ligase Ligand
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., 4-carboxy-pomalidomide)
-
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Boc-protected E3 ligase ligand-linker conjugate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Boc Deprotection of the E3 Ligase Ligand-Linker Conjugate
Materials:
-
Boc-protected E3 ligase ligand-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the deprotected amine is often used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.
Protocol 3: Conjugation of the Deprotected Linker to a POI Ligand
This protocol assumes the POI ligand has a suitable functional group for conjugation, such as a carboxylic acid.
Materials:
-
Deprotected E3 ligase ligand-linker conjugate (from Protocol 2)
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected E3 ligase ligand-linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product to obtain the final PROTAC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 4: Western Blotting for PROTAC-Mediated Protein Degradation
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time course (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable building block for the synthesis of PROTACs. The protocols provided herein offer a general framework for its conjugation to E3 ligase ligands and subsequent assembly into functional PROTACs. Researchers should note that reaction conditions may require optimization based on the specific properties of the E3 ligase and POI ligands. Thorough characterization of all intermediates and the final PROTAC is crucial for ensuring the quality and reliability of downstream biological evaluations.
Synthesis of CRBN-Targeting PROTACs with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely used E3 ligase in PROTAC design.[1][3] Ligands for CRBN are often derived from immunomodulatory drugs such as thalidomide and pomalidomide.[3][4] The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, rigidity, and chemical properties can significantly impact the potency and selectivity of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of CRBN-targeting PROTACs utilizing tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a versatile linker that incorporates a rigid piperazine-azetidine scaffold. This linker can enhance solubility and provide a defined spatial orientation between the warhead and the E3 ligase ligand.
Signaling Pathway and Mechanism of Action
CRBN-targeting PROTACs function by hijacking the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex to induce the degradation of a specific protein of interest. The process begins with the PROTAC molecule simultaneously binding to both the target protein and CRBN. This forms a ternary complex, bringing the target protein into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to induce the degradation of another target protein molecule.
Caption: Mechanism of action for CRBN-recruiting PROTACs.
Experimental Workflow
The synthesis and evaluation of a CRBN-targeting PROTAC is a multi-step process. A modular approach is typically employed, involving the synthesis of the warhead and E3 ligase ligand moieties with appropriate functional groups for subsequent linkage. The final PROTAC is then purified and characterized before being evaluated in a series of in vitro and cellular assays to determine its efficacy and mechanism of action.
Caption: Logical workflow for the design and development of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a CRBN-Targeting PROTAC
This protocol describes a modular approach for the synthesis of a CRBN-targeting PROTAC. It involves the preparation of a pomalidomide-linker intermediate, followed by coupling to a warhead that has been functionalized with a carboxylic acid.
Part A: Synthesis of Pomalidomide-Linker Intermediate
-
Boc Deprotection of the Linker:
-
Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker as a TFA salt. This is typically used in the next step without further purification.
-
-
Coupling of Pomalidomide Acid to the Deprotected Linker:
-
Dissolve a carboxylic acid-functionalized pomalidomide derivative (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected linker TFA salt (1.2 eq) and an additional 2.0 eq of DIPEA to neutralize the salt.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pomalidomide-linker intermediate.
-
Part B: Final PROTAC Synthesis
-
Amide Coupling of the Warhead:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the pomalidomide-linker intermediate (with a free amine on the azetidine) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
-
Part C: Final PROTAC Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized PROTAC using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Verify the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final PROTAC, which should ideally be >95%.
Protocol 2: Western Blot for Target Protein Degradation
This is the most common method to quantify the extent of protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Protocol 3: Dose-Response Analysis for DC50 and Dmax Determination
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC for a fixed time point.
-
Western Blot: Perform Western blotting as described in Protocol 2.
-
Data Analysis: Plot the normalized target protein levels against the logarithm of the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
Protocol 4: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and health.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells and plot cell viability against the PROTAC concentration to determine the IC50 value.
Data Presentation
Quantitative data from PROTAC experiments should be summarized in clear, structured tables to allow for easy comparison between different compounds or conditions.
Table 1: In Vitro Degradation Profile of a Representative CRBN-Targeting PROTAC
| Parameter | Value |
| Target Protein | e.g., BRD4 |
| Cell Line | e.g., HeLa |
| Treatment Time | 24 hours |
| DC50 | e.g., 50 nM |
| Dmax | e.g., >90% |
Note: The values in this table are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.
Table 2: Cellular Activity of a Representative CRBN-Targeting PROTAC
| Parameter | Value |
| Cell Line | e.g., HeLa |
| Treatment Time | 72 hours |
| IC50 (Cell Viability) | e.g., 100 nM |
Note: The values in this table are illustrative and will vary depending on the specific PROTAC and cell line used.
Conclusion
CRBN-recruiting PROTACs have emerged as a powerful therapeutic strategy with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable". The use of versatile linkers such as tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate allows for the fine-tuning of PROTAC properties to achieve optimal degradation efficacy. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of these promising molecules, paving the way for the development of novel therapeutics.
References
Application Notes and Protocols for Coupling tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of small molecules to proteins is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The molecule tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a bifunctional linker, frequently employed in the synthesis of PROTACs.[2][3][4] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] This document provides detailed protocols for covalently coupling this linker to a target protein or a ligand associated with a protein, focusing on the reactive secondary amine of the azetidine ring. The two primary methods covered are amide bond formation with a carboxylic acid and reductive amination with an aldehyde or ketone.
Core Coupling Strategies
The key reactive site on tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is the secondary amine within the azetidine ring. This functional group can be coupled to a protein ligand through two principal chemical reactions:
-
Amide Bond Formation: This involves reacting the secondary amine with a carboxylic acid group on the target ligand. The reaction requires a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[5]
-
Reductive Amination: This method couples the secondary amine to an aldehyde or ketone on the target ligand. The reaction proceeds through an iminium ion intermediate, which is then reduced by a mild reducing agent to form a stable carbon-nitrogen bond.[6][7]
Protocol 1: Amide Bond Formation
This protocol is suitable for target ligands that possess an accessible carboxylic acid moiety. The process utilizes common peptide coupling reagents to facilitate the formation of a stable amide bond.
Reaction Principle
Carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) are used to activate a carboxyl group, forming a highly reactive intermediate.[5][] This intermediate readily reacts with the secondary amine of the azetidine linker to form the desired amide conjugate. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and minimize side reactions.[][9]
Caption: Amide bond formation reaction scheme.
Experimental Protocol (Using HATU)
-
Preparation: Dissolve the target protein ligand (containing a carboxylic acid, 1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO) to a final concentration of 10-50 mM.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.[5] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[5]
-
Coupling: Add a solution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. For sensitive protein substrates, the reaction can be performed at 4°C for 12-16 hours.
-
Monitoring: Monitor the reaction progress using LC-MS to observe the formation of the desired conjugate mass and the consumption of the starting materials.
-
Quenching & Purification: Once the reaction is complete, the product can be purified from small molecule reagents using techniques appropriate for proteins, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
Data Summary: Common Coupling Reagents
| Coupling Reagent | Additive (Optional) | Base (Typical) | Typical Reaction Time | General Yield Efficiency | Notes |
| HATU | None needed | DIPEA | 1-3 hours | High | Fast and efficient, low racemization risk.[5][10] |
| HBTU | HOBt | DIPEA | 1-4 hours | High | Similar to HATU, very effective.[10][11] |
| EDC | NHS or Sulfo-NHS | None or mild base | 4-12 hours | Moderate to High | Water-soluble carbodiimide, ideal for biological conditions.[][9] |
| PyBOP | None needed | DIPEA | 2-6 hours | High | Good for hindered couplings, byproducts are not carcinogenic.[5] |
| COMU | None needed | DIPEA / Lutidine | 1-2 hours | Very High | High efficiency with water-soluble byproducts for easy workup.[5] |
Protocol 2: Reductive Amination
This protocol is designed for target ligands featuring an aldehyde or ketone functional group. These carbonyl groups can be naturally present or chemically/enzymatically introduced into the protein.
Reaction Principle
The secondary amine of the linker reacts with the carbonyl group of the ligand to form a transient, unstable iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to form a stable secondary or tertiary amine linkage, respectively.[6] These reducing agents are stable at neutral pH and are mild enough to not reduce the original carbonyl groups significantly.
Caption: Reductive amination reaction scheme.
Experimental Protocol
-
Preparation: Dissolve the target protein ligand (containing an aldehyde or ketone, 1.0 eq) in a suitable aqueous buffer (e.g., PBS or HEPES, pH 6.5-7.5) to a final concentration of 1-10 mg/mL.
-
Amine Addition: Add a stock solution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (5-20 eq) to the protein solution.
-
Reduction: Add a freshly prepared stock solution of sodium cyanoborohydride (NaBH₃CN) (10-50 eq) to the reaction mixture.
-
Reaction: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 16-24 hours with gentle agitation.
-
Monitoring: Track the reaction via SDS-PAGE (observing a band shift) or LC-MS (confirming the mass of the conjugate).
-
Purification: Remove excess small molecules and byproducts using dialysis or size-exclusion chromatography (SEC) against a suitable storage buffer (e.g., PBS).
Data Summary: Common Reducing Agents
| Reducing Agent | Optimal pH | Key Features | Typical Reaction Time |
| Sodium Cyanoborohydride (NaBH₃CN) | 6.0 - 7.0 | Reduces iminium ions much faster than carbonyls. Highly effective. | 4 - 24 hours |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5.0 - 6.0 | Milder and less toxic than NaBH₃CN. Often used in organic solvents but can be adapted for aqueous media. | 2 - 12 hours |
| Pyridine Borane Complex (BH₃·Py) | 6.5 - 7.5 | Stable and effective reductant for aqueous applications. | 6 - 18 hours |
General Experimental Workflow and Application
A successful bioconjugation experiment follows a structured workflow from preparation to final analysis.
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
Application Notes and Protocols for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in Kinase Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC molecule consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This document provides detailed application notes and protocols for the use of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate , a novel linker building block for the synthesis of kinase degraders. The incorporation of the rigid azetidine-piperazine motif can offer favorable conformational constraints and physicochemical properties to the resulting PROTAC, potentially enhancing its cellular permeability and biological activity.
Linker Profile: tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
| Property | Value |
| IUPAC Name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate |
| CAS Number | 219725-67-4 |
| Molecular Formula | C₁₂H₂₃N₃O₂ |
| Molecular Weight | 241.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, and MeOH |
| Key Features | Contains a Boc-protected piperazine for controlled, sequential synthesis and a secondary amine on the azetidine ring for conjugation. The rigid scaffold can aid in optimizing ternary complex formation. |
Mechanism of Action: Kinase Degradation via PROTACs
The fundamental principle of a kinase degrader is to induce the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the kinase, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple kinase molecules.
Caption: Mechanism of action of a kinase degrader utilizing the ubiquitin-proteasome system.
Hypothetical Kinase Degrader Profile: "KinaseDegrader-AZP1"
To illustrate the application of the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker, we present a hypothetical Bruton's tyrosine kinase (BTK) degrader, KinaseDegrader-AZP1 . This example is based on known BTK inhibitors and von Hippel-Lindau (VHL) E3 ligase ligands.
| Parameter | KinaseDegrader-AZP1 (Hypothetical) |
| Target Kinase | Bruton's Tyrosine Kinase (BTK) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) |
| Warhead (BTK Ligand) | Ibrutinib analogue |
| E3 Ligase Ligand | VH032 analogue |
| Cell Line | MOLM-14 (Acute Myeloid Leukemia) |
| DC₅₀ (Degradation) | 25 nM |
| Dₘₐₓ (Degradation) | >95% |
| DC₅₀ (Proliferation) | 50 nM |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Degrader using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This protocol describes a representative synthetic route for coupling the linker to a kinase inhibitor and an E3 ligase ligand. The synthesis is performed in a sequential manner.
Caption: General synthetic workflow for a kinase degrader.
Step 1: Coupling of the Linker to the E3 Ligase Ligand
-
To a solution of a suitable E3 ligase ligand with a carboxylic acid handle (e.g., a VH032 analogue, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.
Step 3: Coupling to the Kinase Inhibitor
-
To a solution of a suitable kinase inhibitor with a carboxylic acid handle (e.g., an ibrutinib analogue, 1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the deprotected amine intermediate from Step 2 (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
Step 4: Purification
-
Upon completion of the reaction, purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.
Step 5: Characterization
-
Confirm the identity and purity of the final kinase degrader using LC-MS and ¹H NMR.
Protocol 2: Western Blot for Kinase Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized kinase degrader.
Materials:
-
Target cancer cell line (e.g., MOLM-14)
-
Synthesized kinase degrader
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target kinase (e.g., anti-BTK)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cell Proliferation Assay
This assay measures the effect of the kinase degrader on the proliferation of cancer cells.
Materials:
-
Target cancer cell line
-
Synthesized kinase degrader
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase degrader and a vehicle control for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot it against the degrader concentration to determine the IC₅₀ value.
Signaling Pathway and Experimental Logic
The successful design and evaluation of a kinase degrader involves a logical progression from synthesis to cellular characterization.
Caption: Logical workflow for the development and testing of a kinase degrader.
Conclusion
The tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker is a valuable tool for the synthesis of novel kinase degraders. Its rigid structure and synthetic tractability allow for the systematic exploration of the chemical space in PROTAC design. The protocols and data presented herein provide a framework for researchers to incorporate this linker into their drug discovery programs and to evaluate the resulting kinase degraders for their therapeutic potential. Careful optimization of the linker, warhead, and E3 ligase ligand is crucial for developing potent and selective kinase degraders.
Application of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in Oncology Research
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a versatile chemical building block, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for oncology research.[1][2][3][4][5] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression. This linker, incorporating a rigid and soluble azetidine-piperazine motif, offers desirable physicochemical properties for PROTAC design.[6][][8] This document provides a detailed overview of its application in the context of a representative PROTAC, "Repro-A1," designed to target the oncogenic KRAS G12C mutant protein.
Representative Application: Repro-A1, a KRAS G12C-Targeting PROTAC
KRAS is a frequently mutated oncogene, and the G12C mutation is a key driver in various cancers, including non-small cell lung cancer and colorectal cancer. Repro-A1 is a hypothetical PROTAC designed to induce the degradation of KRAS G12C. It consists of three key components:
-
A Warhead: Covalently binds to the mutant cysteine-12 of KRAS G12C.
-
An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
The Linker: Derived from tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, it connects the warhead and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
The mechanism of action for Repro-A1 is illustrated in the following diagram:
References
- 1. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing Neurodegenerative Disease PROTACs with tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI. In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, PROTACs offer a promising strategy to target and clear the accumulation of pathogenic proteins like tau and α-synuclein.[4][5][6]
The choice of linker is a critical determinant of PROTAC efficacy, influencing the geometry of the ternary complex and the overall physicochemical properties of the molecule. tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a versatile linker component that offers a desirable balance of rigidity and flexibility, which can be advantageous in optimizing PROTAC activity.[7][8][9] The piperazine and azetidine moieties can enhance solubility and provide defined exit vectors for attachment to the POI and E3 ligase ligands.[7][8]
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs for neurodegenerative diseases utilizing the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker.
PROTAC Design and Signaling Pathway
The fundamental principle of PROTAC action is to induce the proximity of a target protein to an E3 ubiquitin ligase, thereby triggering the ubiquitination cascade and subsequent proteasomal degradation of the target.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a Hypothetical PROTAC (PROTAC-TαS-1)
This protocol describes the synthesis of a hypothetical PROTAC, PROTAC-TαS-1 , designed to target a pathogenic protein (e.g., Tau or α-Synuclein) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. This example utilizes a known VHL ligand and a hypothetical target protein ligand.
Workflow for PROTAC Synthesis:
Caption: Synthetic workflow for a hypothetical PROTAC.
Materials:
-
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
VHL Ligand with a carboxylic acid functional group (e.g., a derivative of VH032)
-
Target Protein Ligand with a suitable functional group for coupling (e.g., a carboxylic acid or activated ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Protocol:
-
Deprotection of the Linker:
-
Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected linker (piperazinyl-azetidine) as a TFA salt.
-
-
Coupling with VHL Ligand:
-
Dissolve the VHL ligand-carboxylic acid, the deprotected linker, and HATU in DMF.
-
Add DIPEA to the mixture to neutralize the TFA salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the VHL-linker intermediate.
-
-
Coupling with Target Protein Ligand:
-
Activate the carboxylic acid of the target protein ligand with HATU and DIPEA in DMF.
-
Add the VHL-linker intermediate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in step 2.
-
Purify the final PROTAC-TαS-1 by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Evaluation of PROTAC Activity
Workflow for In Vitro Evaluation:
Caption: Workflow for in vitro evaluation of PROTACs.
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) overexpressing the target protein (e.g., Tau or α-Synuclein).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC-TαS-1 (e.g., 0.1 nM to 10 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
In Vivo Evaluation in a Mouse Model
Protocol: Pharmacokinetic and Pharmacodynamic Study
-
Animal Model:
-
Use a transgenic mouse model of a neurodegenerative disease that overexpresses the human target protein (e.g., hTau or α-Synuclein transgenic mice).
-
-
PROTAC Administration:
-
Administer PROTAC-TαS-1 to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Include a vehicle control group.
-
-
Sample Collection:
-
At various time points post-administration (e.g., 2, 4, 8, 24, 48 hours), collect blood samples for pharmacokinetic analysis.
-
At the end of the study, euthanize the mice and harvest the brains for pharmacodynamic analysis.
-
-
Pharmacokinetic (PK) Analysis:
-
Analyze the plasma concentrations of PROTAC-TαS-1 using LC-MS/MS to determine key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life).
-
-
Pharmacodynamic (PD) Analysis:
-
Homogenize the brain tissue and prepare lysates.
-
Perform Western blot analysis on the brain lysates to quantify the levels of the target protein, as described in the in vitro protocol.
-
Analyze the data to determine the extent and duration of target protein degradation in the brain.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Degradation of Target Protein by PROTAC-TαS-1
| PROTAC Concentration | % Degradation (4h) | % Degradation (8h) | % Degradation (12h) | % Degradation (24h) |
| 0.1 nM | 5 ± 2 | 10 ± 3 | 15 ± 4 | 20 ± 5 |
| 1 nM | 15 ± 4 | 30 ± 5 | 45 ± 6 | 55 ± 7 |
| 10 nM | 40 ± 6 | 65 ± 7 | 80 ± 8 | 90 ± 5 |
| 100 nM | 60 ± 8 | 85 ± 5 | 95 ± 3 | >95% |
| 1 µM | 55 ± 7 | 80 ± 6 | 90 ± 4 | >95% |
| 10 µM | 45 ± 6 | 70 ± 8 | 85 ± 5 | 90 ± 6 |
| DC₅₀ (24h) | \multicolumn{4}{c | }{~2.5 nM} | ||
| Dₘₐₓ (24h) | \multicolumn{4}{c | }{>95%} |
Data are presented as mean ± SD from three independent experiments.
Table 2: In Vivo Target Protein Degradation in a Transgenic Mouse Model
| Treatment Group | Time Point | Brain Target Protein Level (% of Vehicle) |
| Vehicle | 24h | 100 ± 10 |
| PROTAC-TαS-1 (10 mg/kg) | 4h | 85 ± 8 |
| PROTAC-TαS-1 (10 mg/kg) | 8h | 60 ± 12 |
| PROTAC-TαS-1 (10 mg/kg) | 24h | 35 ± 9 |
| PROTAC-TαS-1 (10 mg/kg) | 48h | 55 ± 11 |
| PROTAC-TαS-1 (30 mg/kg) | 24h | 20 ± 7 |
Data are presented as mean ± SD (n=5 mice per group).
Conclusion
The development of PROTACs for neurodegenerative diseases represents a highly promising therapeutic avenue. The linker, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, provides a valuable scaffold for the construction of potent and effective degraders. The protocols outlined in these application notes provide a comprehensive framework for the design, synthesis, and evaluation of such molecules. Successful development of these novel therapeutics has the potential to transform the treatment landscape for devastating neurodegenerative disorders.
References
- 1. Research progress of PROTACs for neurodegenerative diseases therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Solid-Phase Synthesis of PROTACs Using Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1][2]
The use of rigid heterocyclic scaffolds, such as piperazine and azetidine, within the linker is a key strategy to provide conformational restriction and modulate physicochemical properties like solubility and cell permeability.[2][3][4] tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a versatile building block ideally suited for the solid-phase synthesis of PROTACs.[5][6][7] Its structure features a secondary amine on the azetidine ring for initial coupling to a resin-bound ligand and a Boc-protected nitrogen on the piperazine ring, which allows for subsequent extension of the linker or attachment of the second ligand in an orthogonal manner.
This document provides a detailed protocol for the solid-phase synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, utilizing tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate as a core linker component.
PROTAC Mechanism of Action
The PROTAC molecule acts as a bridge, inducing proximity between the target protein and an E3 ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[8]
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
This section provides a generalized protocol for the solid-phase synthesis of a PROTAC. This template may require optimization based on the specific ligands used.[9]
Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a PROTAC composed of the BRD4 ligand (JQ1), the specified piperazine-azetidine linker, a PEG spacer, and the CRBN E3 ligase ligand (Pomalidomide). The synthesis starts by immobilizing the CRBN ligand on the solid support.
Materials:
-
Rink Amide MBHA resin
-
4-((4-(4-Morpholinyl)phenyl)amino)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione derivative (Pomalidomide-acid)
-
Fmoc-N-amido-dPEG®4-acid
-
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][5][10][11]triazolo[4,3-a][10][11]diazepin-6-yl)acetate (JQ1-acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Ligand Loading:
-
Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.[9]
-
Drain the DMF.
-
Dissolve Pomalidomide-acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the solution to the resin and shake at room temperature for 16 hours.[9]
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Fmoc Deprotection (for subsequent PEG linker):
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[12]
-
Wash the resin thoroughly with DMF (5x).
-
-
PEG Linker Coupling:
-
Dissolve Fmoc-N-amido-dPEG®4-acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add the solution to the resin and shake for 4 hours at room temperature.
-
Wash the resin as described in step 1.
-
-
Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the PEG linker.
-
-
Coupling of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate:
-
This step involves a reductive amination. Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (3 eq) and a suitable carboxylic acid for coupling (e.g., a dicarboxylic acid spacer if needed, or directly couple to an activated POI ligand if applicable) along with HATU (3 eq) and DIPEA (6 eq) in DMF.
-
Alternatively, if the preceding linker piece has a terminal aldehyde, perform reductive amination with Sodium Cyanoborohydride.
-
For direct amide coupling to the deprotected amine from step 4: Dissolve a suitable di-functional acid (e.g., succinic anhydride to create a carboxylic acid terminus), followed by activation and coupling of the azetidine nitrogen of the specified linker.
-
Simplified direct coupling: To couple the secondary amine of the azetidine ring to the free amine on the resin-bound PEG linker (via an intermediate acid coupling), first couple a dicarboxylic acid like succinic acid. Then, activate the new terminal carboxyl group with HATU/DIPEA and add tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (3 eq). Shake for 4 hours.
-
Wash the resin as described in step 1.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 30% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), 10% DIPEA in DCM (2x), and then DMF (3x). This exposes the piperazine nitrogen for the final coupling.
-
-
Second Ligand (JQ1) Coupling:
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[9][12]
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature in a fume hood.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC (RP-HPLC).[9]
-
Lyophilize the pure fractions to obtain the final PROTAC as a white powder.
-
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the degradation concentration 50 (DC₅₀) of the synthesized PROTAC.[12]
Procedure:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HeLa or MCF-7) in 6-well plates. Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include a vehicle control (DMSO).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Normalize protein amounts, load onto an SDS-PAGE gel, and transfer to a PVDF membrane.[13]
-
Block the membrane and incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL reagent.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).[12]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC₅₀.[12]
-
Data Presentation (Example Data)
The following tables present example data that would be expected from the successful synthesis and evaluation of the model PROTAC.
Table 1: Synthesis and Purification Summary
| Compound ID | Synthetic Steps | Crude Yield (mg) | Purified Yield (mg) | Overall Yield (%) | Purity (HPLC, 254 nm) |
| PROTAC-AZP-01 | 9 | 45.2 | 12.5 | 8.2% | >98% |
Table 2: Biological Activity Profile
| Compound ID | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-AZP-01 | BRD4 | CRBN | HeLa | 15.7 | ~95% |
| JQ1 (control) | BRD4 | N/A | HeLa | No degradation | 0% |
Visualized Workflow
The following diagram illustrates the key stages of the solid-phase synthesis protocol described above.
Caption: Workflow for solid-phase synthesis of an example PROTAC.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. The choice of linker chemistry, length, and attachment points can significantly impact the degradation efficiency (DC50 and Dmax values) of the resulting PROTAC.
The tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate moiety represents a class of rigid, piperazine-based linkers. The piperazine core can enhance solubility and provides a rigid scaffold that can favorably orient the POI and E3 ligase for efficient ubiquitination. The azetidine group offers a distinct three-dimensional geometry and potential for further modification.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process involving the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation.
Diagram of the PROTAC Mechanism of Action
Application Notes and Protocols: Click Chemistry with Derivatives of tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate derivatives in click chemistry. This versatile building block is particularly relevant in the field of drug discovery, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a valuable scaffold in medicinal chemistry, often employed as a linker component in the design of bifunctional molecules.[1][2] Its unique three-dimensional structure, featuring a piperazine ring and an azetidine moiety, allows for precise spatial orientation of appended functionalities. The secondary amine on the azetidine ring provides a convenient handle for further derivatization, enabling its incorporation into more complex molecular architectures.
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugating molecules.[] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules like PROTACs.[4] By functionalizing the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate scaffold with either an azide or an alkyne, it can be readily "clicked" to a complementary-functionalized molecule, such as a warhead for a target protein or a ligand for an E3 ubiquitin ligase.
Application: Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation.
Derivatives of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate are excellent candidates for PROTAC linkers. The piperazine and azetidine rings can enhance solubility and provide a degree of conformational rigidity. By utilizing click chemistry to connect this linker to other components of the PROTAC, the synthetic process is streamlined, allowing for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for optimization.
Experimental Protocols
The following protocols describe the synthesis of an alkyne-functionalized derivative of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and its subsequent use in a CuAAC click chemistry reaction.
Protocol 1: Synthesis of tert-Butyl 4-(1-(prop-2-yn-1-yl)azetidin-3-yl)piperazine-1-carboxylate
This protocol describes the functionalization of the azetidine nitrogen with a terminal alkyne.
Materials:
-
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click reaction between the alkyne-functionalized linker and an azide-containing molecule (e.g., an azide-functionalized E3 ligase ligand).
Materials:
-
tert-Butyl 4-(1-(prop-2-yn-1-yl)azetidin-3-yl)piperazine-1-carboxylate (from Protocol 1)
-
Azide-functionalized molecule (e.g., 4-azidobenzamide) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol and dichloromethane for chromatography
Procedure:
-
In a reaction vial, dissolve tert-butyl 4-(1-(prop-2-yn-1-yl)azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution and then with brine to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure triazole product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of triazole derivatives using a similar piperazine-propioloyl scaffold, which can be expected to have comparable reactivity.[1]
Table 1: Synthesis of Alkyne-Functionalized Piperazine Linker
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| tert-butyl piperazine-1-carboxylate | Propioloyl chloride, Et₃N | DCM | 2 | 95 |
Table 2: CuAAC Reaction with Various Azides
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time (min) | Yield (%) |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | Benzyl azide | CuI, DIPEA | DMF | 5 | 97 |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | 4-Methoxybenzyl azide | CuI, DIPEA | DMF | 5 | 96 |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | 4-Fluorobenzyl azide | CuI, DIPEA | DMF | 5 | 98 |
| tert-butyl 4-propioloylpiperazine-1-carboxylate | 1-Azido-4-nitrobenzene | CuI, DIPEA | DMF | 5 | 95 |
Note: The data presented is based on a similar chemical scaffold and is for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation.
Click Chemistry Experimental Workflow
Caption: General workflow for click chemistry conjugation.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Designing PROTACs for Membrane Proteins Using an Azetidinylpiperazine Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of disease-causing proteins. While the application of PROTACs to soluble intracellular proteins has seen significant advances, the targeting of membrane-bound proteins presents unique challenges and opportunities. This document provides detailed application notes and protocols for the design and evaluation of PROTACs targeting membrane proteins, with a specific focus on the utilization of a novel azetidinylpiperazine linker. This linker class offers a unique combination of rigidity and polarity, potentially improving cell permeability and optimizing the geometry of the ternary complex formation, which is crucial for efficient ubiquitination and subsequent degradation of membrane protein targets. These guidelines will cover the synthesis of the azetidinylpiperazine linker, its conjugation to relevant ligands, and the experimental workflows for assessing the efficacy of the resulting PROTACs.
Introduction
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This catalytic mechanism of action allows for the degradation of proteins that have been traditionally difficult to target with small molecule inhibitors.
Membrane proteins, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), represent a large and therapeutically important class of drug targets. However, their localization within the lipid bilayer and complex signaling cascades pose challenges for PROTAC design. The physicochemical properties of the linker are paramount in overcoming these hurdles, as it must be sufficiently cell-permeable to reach its intracellular E3 ligase target while effectively bridging the membrane-bound POI and the cytosolic E3 ligase complex.
The azetidinylpiperazine scaffold is an attractive linker component due to its rigid, three-dimensional structure which can help to pre-organize the PROTAC into a productive conformation for ternary complex formation. The presence of nitrogen atoms can also enhance solubility and provide handles for further chemical modification.
Signaling Pathways of Key Membrane Protein Targets
Understanding the signaling pathways of the target membrane protein is crucial for designing effective PROTACs and for interpreting experimental results. Below are simplified representations of the signaling pathways for two major classes of membrane proteins: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and a generic G-Protein Coupled Receptor (GPCR).
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). While specific data for membrane protein PROTACs utilizing an azetidinylpiperazine linker is not yet widely available in the public domain, the following table provides representative data for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) with a piperazine-containing linker. This data serves as a benchmark for what can be expected when designing novel degraders.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC EGFR degrader 5 | EGFR | Pomalidomide | Piperazine-based | HCC827 | 34.8 | >90% | [1] |
| Hypothetical PROTAC-AZP-EGFR-1 | EGFR | VHL Ligand | Azetidinylpiperazine | H1975 | TBD | TBD | N/A |
| Hypothetical PROTAC-AZP-GPCR-1 | GPCR-X | CRBN Ligand | Azetidinylpiperazine | HEK293 | TBD | TBD | N/A |
| TBD: To Be Determined |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Azetidinylpiperazine Linker
This protocol describes a general strategy for the synthesis of a bifunctional azetidinylpiperazine linker, which can then be conjugated to a warhead and an E3 ligase ligand. This synthesis involves the initial protection of one nitrogen of piperazine, followed by alkylation with a protected azetidine derivative, and subsequent functionalization of the remaining piperazine nitrogen.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-Boc-3-(chloromethyl)azetidine
-
Potassium carbonate (K₂CO₃)
-
Appropriate bifunctional linker precursor (e.g., with a terminal alkyne and a carboxylic acid)
-
Coupling agents (e.g., HATU, DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN)
-
Silica gel for column chromatography
Procedure:
-
Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (2.0 eq) in DCM.
-
Slowly add a solution of Boc₂O (1.0 eq) in DCM to the piperazine solution at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography.
-
-
Alkylation with Azetidine Derivative:
-
To a solution of 1-Boc-piperazine (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).
-
Add 1-Boc-3-(chloromethyl)azetidine (1.1 eq) to the mixture.
-
Stir the reaction at 50 °C for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product, tert-butyl 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)piperazine-1-carboxylate, by column chromatography.
-
-
Selective Deprotection and Functionalization:
-
The selective deprotection of either the piperazine or azetidine Boc group can be achieved under specific acidic conditions, which may require optimization.
-
Following deprotection, the free amine can be coupled to a bifunctional linker precursor using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Final Deprotection:
-
The remaining Boc group can be removed using stronger acidic conditions (e.g., TFA in DCM) to yield the final bifunctional azetidinylpiperazine linker with two distinct reactive handles for conjugation.
-
Protocol 2: PROTAC Synthesis via Sequential Coupling
This protocol outlines the stepwise conjugation of a warhead and an E3 ligase ligand to the bifunctional azetidinylpiperazine linker.
Materials:
-
Bifunctional azetidinylpiperazine linker (from Protocol 1)
-
Warhead with a compatible functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a compatible functional group (e.g., alkyne)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Copper(I) catalyst and ligands for click chemistry (e.g., CuSO₄, sodium ascorbate)
-
Solvents: DMF, DCM, t-BuOH/H₂O
-
Preparative HPLC for purification
Procedure:
-
First Coupling Reaction (e.g., Amide Bond Formation):
-
Dissolve the bifunctional linker (1.0 eq) and the warhead (1.05 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the warhead-linker conjugate by preparative HPLC.
-
-
Second Coupling Reaction (e.g., Click Chemistry):
-
Dissolve the warhead-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in a mixture of t-BuOH and water.
-
Add CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 3: Assessment of Membrane Protein Degradation by Western Blot
This is a standard method to directly measure the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target membrane protein
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis for DC50 and Dmax Determination:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
-
Conclusion
The design of PROTACs for membrane proteins is a rapidly advancing field with the potential to address a wide range of diseases. The azetidinylpiperazine linker represents a promising scaffold for the development of potent and selective degraders of these challenging targets. The protocols and guidelines presented in this document provide a framework for the rational design, synthesis, and evaluation of novel PROTACs incorporating this linker. While further research is needed to fully elucidate the structure-activity relationships of azetidinylpiperazine-based PROTACs, the methodologies outlined here will aid researchers in this exciting area of drug discovery.
References
Technical Support Center: Optimizing PROTACs Containing tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with PROTACs that incorporate the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker moiety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and function of PROTACs synthesized with this specific azetidinylpiperazine linker.
Q1: How is the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker intended to improve PROTAC solubility?
A1: The incorporation of saturated heterocycles like piperazine and azetidine is a deliberate strategy to enhance aqueous solubility.[1][2] The piperazine ring contains basic nitrogen atoms that can be protonated at physiological pH.[3] This ionization increases the molecule's polarity, thereby improving its interaction with water and enhancing solubility.[4] Furthermore, the rigidity imparted by these ring structures can help pre-organize the PROTAC into a conformation favorable for forming the essential ternary complex (Target Protein-PROTAC-E3 Ligase), which can reduce the entropic penalty of binding.[3][5]
Q2: My PROTAC with this linker still has poor solubility. Why might the intended solubility enhancement not be realized?
A2: While the piperazine moiety is included to boost solubility, several factors related to the overall molecular structure can counteract this effect:
-
Influence of Neighboring Groups: The basicity (pKa) of the piperazine nitrogens is highly sensitive to the local chemical environment.[6] If electron-withdrawing groups, such as amide bonds used to connect the linker to the warhead or E3 ligand, are in close proximity, they can significantly lower the pKa of the piperazine nitrogen.[7][] This reduction in basicity means the piperazine may not be sufficiently protonated at physiological pH (around 7.4), thus limiting its contribution to aqueous solubility.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is an amide-like structure that prevents that nitrogen from being protonated.[3][] Therefore, only the other nitrogen on the piperazine ring and the nitrogen on the azetidine ring are available for protonation.
-
Overall Lipophilicity: PROTACs are often large, complex molecules with high lipophilicity ("beyond Rule of Five").[9] The hydrophobic nature of the target-binding warhead, the E3 ligase ligand, and the tert-butyl group itself can overwhelm the solubility-enhancing effects of the linker.[1]
Q3: How does the rigidity of the azetidinylpiperazine linker affect PROTAC function?
A3: The dual-ring structure of the azetidinylpiperazine linker introduces significant rigidity compared to flexible alkyl or PEG linkers.[1][10] This can be advantageous by:
-
Pre-organizing the molecule into a bioactive conformation, which can lead to more potent degradation by facilitating stable ternary complex formation.[3][5]
-
Improving metabolic stability by reducing the number of rotatable bonds susceptible to enzymatic degradation.[1]
However, this rigidity can also be a disadvantage if the fixed conformation is not optimal for the specific target and E3 ligase pair, potentially hindering the formation of a productive ternary complex.[4]
Q4: What is the trade-off between the solubility and permeability of my PROTAC?
A4: A critical trade-off in PROTAC design is between aqueous solubility and cell permeability.[4] The strategies used to improve solubility often increase the molecule's polarity and polar surface area (PSA). While the ionized (protonated) form of the piperazine linker enhances solubility in aqueous media, this increased polarity can significantly hinder its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[4] This can result in a PROTAC that is soluble in buffers but has poor cellular activity due to inefficient uptake.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: PROTAC Precipitates from Solution
Issue: The PROTAC precipitates when diluted from a DMSO stock into aqueous buffer or cell culture media.
This is a common problem for large, lipophilic molecules like PROTACs, often caused by an abrupt solvent change (a "solvent shock").[4]
Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting PROTAC precipitation issues.
Guide 2: Inconsistent Results in Cell-Based Assays
Issue: High variability in protein degradation levels (DC50, Dmax) between experiments.
This can often be traced back to inconsistent effective concentrations of the PROTAC due to poor solubility or instability in the complex environment of cell culture media.
| Potential Cause | Recommended Solution & Explanation |
| Compound Precipitation in Media | Solution: Determine the kinetic solubility of the PROTAC directly in your complete cell culture medium (including serum). Explanation: The PROTAC may be precipitating over the course of the experiment, leading to a variable effective concentration. Knowing the solubility limit in media is crucial. |
| Interaction with Serum Proteins | Solution: Standardize serum concentration in all experiments. Explanation: Serum albumin can sometimes bind to and solubilize hydrophobic compounds, but this effect can be variable. Consistency is key. |
| Compound Instability | Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Avoid storing diluted solutions. Explanation: The PROTAC may be unstable or degrade in aqueous media over long incubation times. |
| The "Hook Effect" | Solution: Perform a wide dose-response curve (e.g., 0.1 nM to 30 µM). Explanation: At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-Ligase) instead of the functional ternary complex, leading to reduced degradation. This effect can be exacerbated by aggregation at high concentrations. |
Section 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a PROTAC in a specific buffer.
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge capable of >14,000 rpm
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of the solid PROTAC compound to a glass vial (enough that undissolved solid is clearly visible). b. Add a known volume of PBS (pH 7.4) to the vial. c. Securely cap the vial and place it on an orbital shaker. d. Shake the mixture for 24-48 hours at a constant temperature to ensure equilibrium is reached.[2]
-
Sample Processing: a. After incubation, let the vials stand to allow large particles to settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.[2]
-
Analysis: a. Carefully collect a known volume of the clear supernatant. b. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. c. Analyze the diluted sample by a validated HPLC method to determine the concentration. d. Prepare a standard curve of the PROTAC to accurately quantify the concentration in the supernatant. This concentration is the thermodynamic solubility.
Protocol 2: Western Blotting to Quantify Protein Degradation
This protocol is used to measure the decrease in target protein levels following PROTAC treatment.
Procedure:
-
Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Lyse cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Collect the supernatant (total cell lysate). b. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and SDS-PAGE loading buffer. b. Boil samples at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting and Detection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. c. Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Section 4: Solubility Enhancement Strategies
If poor solubility remains a limiting factor, consider the following chemical modification or formulation strategies.
Decision Workflow for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Illustrative Data on Formulation Effects
The following table provides an example of how different formulation strategies could improve the apparent solubility of a poorly soluble PROTAC. Note: These values are for illustrative purposes only.
| Formulation Strategy | PROTAC Concentration (µg/mL) | Fold Increase (vs. Aqueous Buffer) |
| Aqueous Buffer (PBS, pH 7.4) | 0.1 | 1x |
| 5% DMSO / 95% PBS | 2.5 | 25x |
| 20% Solutol® / 80% PBS | 15 | 150x |
| Amorphous Solid Dispersion (ASD) with HPMCAS | 45 | 450x |
Section 5: PROTAC Mechanism of Action
Understanding the intended biological pathway is crucial for troubleshooting. Aggregation or poor solubility can prevent the formation of the critical ternary complex, halting the degradation process.
Catalytic Cycle of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
challenges in the synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the reductive amination of 1-Boc-3-azetidinone with tert-butyl piperazine-1-carboxylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Imine Formation: The equilibrium between the ketone and amine to form the imine may not be favorable. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Unfavorable Reaction pH: The pH of the reaction mixture may not be optimal for imine formation or reduction. 4. Steric Hindrance: The bulky Boc groups on both reactants can slow down the reaction. | 1a. Remove Water: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to drive the equilibrium towards the imine. 1b. Increase Reactant Concentration: A higher concentration can favor the bimolecular reaction. 2. Use Fresh Reducing Agent: Ensure the sodium triacetoxyborohydride or other reducing agent is fresh and has been stored under anhydrous conditions. 3. Adjust pH: Add a small amount of a weak acid like acetic acid to catalyze imine formation (typically a pH of 5-6 is optimal). Avoid strongly acidic conditions which can protonate the amine, making it non-nucleophilic. 4. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Formation of Side Products | 1. Reduction of Ketone Starting Material: The reducing agent may reduce the 1-Boc-3-azetidinone to the corresponding alcohol. 2. Over-alkylation/Dimerization: Formation of bis-azetidinyl piperazine derivatives. 3. Hydrolysis of Boc Group: Premature deprotection of the Boc protecting groups under acidic conditions. | 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally preferred as it is less likely to reduce the ketone compared to sodium borohydride.[1] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperazine nucleophile to minimize dimerization of the azetidinone. 3. Careful pH Control: Avoid strong acids and monitor the pH throughout the reaction. Use a buffer system if necessary. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Materials: The Boc-protected starting materials and product can have similar retention factors on silica gel. 2. Presence of Boron Salts: Residual boron salts from the reducing agent can complicate work-up and purification. | 1a. Optimize Chromatography: Use a shallow gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) for column chromatography. 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 2. Aqueous Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt to remove boron byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate?
A1: The most prevalent method is a one-pot reductive amination between 1-Boc-3-azetidinone and tert-butyl piperazine-1-carboxylate. This reaction is typically mediated by a mild reducing agent such as sodium triacetoxyborohydride (STAB).
Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent for this synthesis?
A2: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less likely to reduce the ketone starting material (1-Boc-3-azetidinone) to the corresponding alcohol compared to stronger reducing agents like sodium borohydride.[1] This selectivity minimizes the formation of a key byproduct and improves the overall yield of the desired product.
Q3: My reaction is very slow. What can I do to improve the reaction rate?
A3: Several factors can contribute to a slow reaction rate. Consider the following:
-
Catalytic Acid: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate, which is then reduced.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of the potential for side reactions at higher temperatures.
-
Solvent: Ensure you are using an appropriate solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for this type of reaction.
Q4: I am observing a significant amount of the reduced azetidinone alcohol in my reaction mixture. How can I avoid this?
A4: The formation of 1-Boc-azetidin-3-ol is a common side reaction resulting from the direct reduction of the ketone starting material. To minimize this:
-
Use sodium triacetoxyborohydride (STAB) as it is more selective for the iminium ion over the ketone.
-
Add the reducing agent portion-wise to maintain a low concentration at any given time, which can favor the reduction of the more reactive iminium ion.
-
Ensure that the imine has had sufficient time to form before adding the reducing agent. This can be achieved by pre-stirring the ketone and amine for a period (e.g., 1-2 hours) before introducing the hydride.
Q5: How can I effectively purify the final product?
A5: Purification of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate can be challenging due to the similar polarity of the product and any unreacted starting materials.
-
Aqueous Work-up: Begin with an aqueous work-up to remove inorganic salts. Washing with a saturated solution of sodium bicarbonate is common.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (like ethyl acetate/hexanes) and gradually increasing the polarity with a more polar solvent (like methanol), is often effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to prevent the product from streaking on the column.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used for further purification.
Experimental Protocols
Synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate via Reductive Amination
Materials:
-
1-Boc-3-azetidinone
-
tert-Butyl piperazine-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)
Procedure:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl piperazine-1-carboxylate (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the title compound.
Visualizations
Caption: Reductive amination pathway for the synthesis.
Caption: A workflow for troubleshooting low-yield reactions.
References
overcoming steric hindrance in PROTAC synthesis with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) synthesis, with a special focus on incorporating bulky or rigid linkers such as tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Troubleshooting Guide: Low Coupling Yields & Reaction Failures
Low yields or complete failure in the final coupling steps of PROTAC synthesis are common issues, often stemming from steric hindrance around the reactive sites of the protein of interest (POI) ligand or the E3 ligase ligand.[1] The bulky nature of these molecules can physically obstruct the approach of the reactive partners.[1]
Problem: You are experiencing low to no yield in the amide coupling step between your carboxylic acid-functionalized component and an amine-containing linker like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, or vice-versa.
Initial Assessment Workflow:
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.[2]
| Potential Cause | Recommended Solution(s) |
| Insufficiently Reactive Coupling Reagent | Standard reagents like EDC/HOBt may not be potent enough for sterically hindered couplings.[1] Switch to more powerful phosphonium or uronium-based reagents such as HATU, HBTU, or PyBOP, which are more effective for hindered reactions.[1][3] |
| Steric Crowding Preventing Nucleophilic Attack | The bulky nature of the binding moieties can prevent reactive groups from achieving the necessary proximity.[1] 1. Increase Reaction Temperature: Gentle heating (e.g., 40-50 °C) or the use of microwave heating can provide the energy to overcome the steric barrier and reduce reaction times.[1] 2. Optimize Solvent and Base: Use a high-boiling point polar aprotic solvent like DMF or NMP to ensure complete solubility. Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent interference with the reaction.[1][3] 3. Convert to a More Reactive Intermediate: In-situ generation of a highly reactive acyl fluoride using reagents like TFFH can significantly improve yields where other methods fail.[1] |
| Suboptimal Linker Attachment Point | The chosen point for linker attachment on the POI or E3 ligase ligand may be too close to bulky functional groups, leading to steric clashes.[2] Analyze co-crystal structures or use computational modeling to identify alternative, solvent-exposed positions for linker attachment.[2] Re-synthesizing the PROTAC with a different attachment point can dramatically alter the geometry.[1] |
| Inappropriate Linker Rigidity or Length | A rigid linker like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate can be beneficial for pre-organizing the PROTAC, but may also exacerbate steric hindrance if the geometry is not optimal.[4] Conversely, a linker that is too short can cause steric clashes between the proteins in the ternary complex.[4][] Synthesize a library of PROTACs with linkers of varying lengths and compositions to empirically determine the optimal design.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in my PROTAC synthesis?
A1: The piperazine-azetidine structure of this linker introduces a degree of rigidity.[4] While this can be advantageous for forming a stable ternary complex, it can also create steric challenges during synthesis if the coupling partners are bulky.[3] The fixed conformations of the rings may hinder the approach to the reactive amine or an adjacent carboxylic acid. To overcome this, the use of more powerful coupling reagents like HATU or HBTU is recommended, as they can activate the carboxylic acid even in sterically demanding environments.[3]
Q2: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it fails to induce protein degradation. What could be the issue?
A2: This is a classic indication that your PROTAC is not forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] If the linker is too short or its conformation is suboptimal, it can lead to steric clashes between the surfaces of the two proteins, preventing the necessary orientation for ubiquitination.[1][] The length and composition of the linker are critical; even small changes can have a significant impact on degradation efficacy.[7][8] It is often necessary to synthesize a series of PROTACs with different linker lengths to identify the optimal distance for productive ternary complex formation.[7]
Q3: How do I choose the best attachment point for the linker on my ligand?
A3: The ideal attachment point is a solvent-exposed position on the ligand that does not interfere with the key interactions required for binding to its target protein.[1] This is typically guided by analyzing co-crystal structures or computational docking models of the ligand-protein complex.[2][9] A common strategy is to modify a part of the ligand that points away from the binding pocket to minimize any loss of binding affinity.[1]
Q4: My PROTAC's degradation efficiency decreases at higher concentrations. What is happening?
A4: This phenomenon is known as the "hook effect" and is characteristic of PROTACs.[10] At very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which do not lead to degradation. These binary complexes compete with the formation of the productive ternary complex, thus reducing the overall degradation efficiency.[10] This is a strong indicator that your PROTAC is working as intended, and subsequent experiments should be performed at lower concentrations to determine the optimal degradation concentration (DC50).
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized component to an amine-functionalized component (e.g., a linker like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate), a common step in PROTAC synthesis where steric hindrance can be a significant issue.[1][3]
Materials:
-
Carboxylic acid-functionalized component (1.0 equiv)
-
Amine-functionalized component (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature. If steric hindrance is high, the reaction may be gently heated (e.g., to 40-50 °C) to facilitate the coupling.[1]
-
Monitor the reaction progress using LC-MS or TLC. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Reactions
| Coupling Reagent | Class | Relative Reactivity | Key Advantages |
| EDC/HOBt | Carbodiimide | Standard | Cost-effective, common. |
| HBTU/TBTU | Aminium/Uronium | High | Efficient for standard and somewhat hindered couplings.[11] |
| HATU | Aminium/Uronium | Very High | Excellent for sterically hindered amino acids and challenging couplings; HOAt byproduct can catalyze the reaction.[1] |
| PyBOP | Phosphonium | High | Does not cause guanidinylation side reactions that can occur with uronium reagents.[1] |
| COMU | Aminium/Uronium | Very High | High solubility and efficiency, considered safer than HOBt/HOAt-based reagents.[11][12] |
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC mechanism of action for targeted protein degradation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Purification of PROTACs Synthesized with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PROTACs containing the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker?
A1: PROTACs with this linker present a unique set of purification challenges due to their hybrid nature. These molecules are often large, with high molecular weights and complex structures, which can lead to poor solubility and challenging chromatographic behavior.[1] The presence of the basic piperazine nitrogen can cause peak tailing in normal-phase chromatography, while the lipophilic Boc-protecting group and the polar azetidine and piperazine rings create a molecule with dual polarity, complicating solvent selection for both dissolution and chromatography.
Q2: What is a general purification strategy for these PROTACs?
A2: A multi-step purification strategy is typically required.[2] This usually begins with an initial crude purification by flash column chromatography on silica gel to remove major impurities.[2] This is followed by a final polishing step using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity (>95%) required for biological assays.[3]
Q3: How can I improve the solubility of my PROTAC for purification?
A3: Improving solubility is a critical first step. For preparative HPLC, dissolving the crude PROTAC in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the mobile phase is recommended.[2] For flash chromatography, adsorbing the crude material onto a solid support like Celite or silica gel from a solution in a strong solvent can prevent precipitation on the column.[2]
Q4: Is the Boc-protecting group stable during purification?
A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions. Care should be taken when using acidic modifiers like trifluoroacetic acid (TFA) or formic acid in the mobile phase for RP-HPLC, especially at elevated temperatures or for extended periods. Monitoring for the presence of the Boc-deprotected species by LC-MS is advisable.
Q5: My PROTAC shows poor peak shape (tailing) during chromatography. What can I do?
A5: Peak tailing is a common issue with basic compounds like those containing a piperazine moiety. In reverse-phase HPLC, adding an acidic modifier such as 0.1% TFA or formic acid to the mobile phase can improve peak shape by protonating the basic nitrogen and minimizing interactions with residual silanols on the stationary phase.[2] In normal-phase chromatography, the addition of a small amount of a basic modifier like triethylamine may be necessary, but this should be used cautiously as it can affect the stability of silica gel.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of PROTACs synthesized with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | 1. Poor solubility: The PROTAC may be precipitating on the column or during fraction collection. 2. Irreversible binding: The basic piperazine moiety may be strongly interacting with the stationary phase. 3. Degradation: The PROTAC may be unstable under the purification conditions. | 1. Improve solubility: Dissolve the sample in a minimal amount of a strong solvent (e.g., DMSO) and filter before injection. Ensure the mobile phase has sufficient organic content to maintain solubility. 2. Modify mobile phase: For RP-HPLC, ensure an adequate concentration of an acidic modifier (e.g., 0.1% TFA) to protonate the piperazine nitrogen and improve elution. For normal-phase, consider using a different stationary phase (e.g., alumina) or adding a basic modifier. 3. Optimize conditions: If degradation is suspected, perform the purification at a lower temperature and minimize the time the sample is on the column. Analyze fractions promptly by LC-MS to check for degradation products. |
| Multiple Peaks in the Final Product (Poor Purity) | 1. Incomplete reaction: Starting materials or reaction intermediates may be present. 2. Side-products: Formation of byproducts during the synthesis. A common side-product is the dimer of the linker or one of the binding moieties. 3. Boc-deprotection: Premature removal of the Boc group can lead to an additional peak. 4. Isomers: If chiral centers are present, diastereomers may not be fully separated. | 1. Monitor reactions: Use LC-MS to monitor the reaction to completion before workup. 2. Optimize chromatography: Use a shallower gradient in preparative HPLC to improve resolution between the desired product and closely eluting impurities. Consider a different stationary phase or an orthogonal purification technique (e.g., normal-phase followed by reverse-phase). 3. Check for deprotection: Analyze the unexpected peak by LC-MS to see if it corresponds to the mass of the deprotected PROTAC. If so, consider using a milder acid or a shorter exposure time during purification. 4. Chiral separation: If diastereomers are present, a chiral chromatography method (e.g., chiral HPLC or SFC) may be necessary for separation. |
| High Backpressure During HPLC | 1. Sample precipitation: The PROTAC has precipitated on the column frit. 2. Clogged filters: In-line filters or the column frit are blocked. 3. Buffer incompatibility: Mobile phase components are precipitating. | 1. Ensure solubility: Filter the sample through a 0.22 µm syringe filter before injection. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. 2. System maintenance: Clean or replace in-line filters. Back-flush the column with a strong solvent (if permitted by the manufacturer). 3. Check mobile phase: Ensure all mobile phase components are fully dissolved and compatible with each other at the concentrations used. |
Experimental Protocols
Protocol 1: Crude Purification by Flash Column Chromatography
This protocol is for the initial removal of major non-polar impurities.
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal volume of a strong solvent (e.g., dichloromethane/methanol co-solvent).
-
Add silica gel (or Celite) to the solution and concentrate to dryness under reduced pressure to create a solid load.
-
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Elution: Load the solid sample onto the column and elute with the determined gradient.
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify those containing the desired product.
-
-
Post-Purification:
-
Combine the pure fractions and concentrate under reduced pressure to yield the partially purified PROTAC.
-
Protocol 2: Final Purification by Preparative Reverse-Phase HPLC
This protocol is for achieving high purity of the final PROTAC.
-
Sample Preparation:
-
Dissolve the partially purified PROTAC in a minimal volume of DMSO or DMF.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatography Conditions:
-
Column: A preparative C18 column.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA or FA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. A typical starting point is 5% to 95% B over 30-40 minutes. The optimal gradient should be developed on an analytical scale first.
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV detection at a wavelength where the PROTAC has significant absorbance (e.g., 254 nm).
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Purification Workflow
Caption: A typical multi-step purification workflow for PROTACs.
References
stability issues of the Boc-protecting group on tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Boc-protecting group on tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate?
A1: The primary stability concerns for this molecule revolve around the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. Under acidic conditions, unintended deprotection can occur, leading to the free piperazine. A secondary, yet critical, issue is the potential for the strained azetidine ring to undergo ring-opening, particularly under harsh acidic conditions or in the presence of strong nucleophiles after Boc deprotection.
Q2: Under what conditions is the Boc group on this molecule typically cleaved?
A2: The Boc group is most commonly removed under acidic conditions. Standard reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1] The reaction kinetics can be second-order with respect to the acid concentration, meaning that higher acid concentrations can significantly accelerate the deprotection rate.[2][3]
Q3: Is the Boc group on tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate stable to basic conditions?
A3: Yes, the Boc protecting group is generally stable to basic and nucleophilic conditions.[4] This allows for orthogonal protection strategies in multi-step syntheses where other protecting groups, such as Fmoc, can be removed with bases like piperidine without affecting the Boc group.[4]
Q4: What are the potential side reactions during Boc deprotection?
A4: The most common side reaction is the alkylation of nucleophilic sites on the molecule or other species in the reaction mixture by the tert-butyl cation that is generated during deprotection.[5] For this specific molecule, after deprotection, the secondary amine of the azetidine or the piperazine nitrogen could potentially be susceptible to side reactions if not properly protonated. Additionally, as mentioned, the azetidine ring itself can be susceptible to nucleophilic attack and ring-opening, especially after the deprotection of the piperazine nitrogen.[5]
Q5: How can I monitor the progress of a Boc deprotection reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and formation of the product, confirming the mass change associated with the loss of the Boc group (a decrease of 100.12 amu).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm in ¹H NMR provides clear evidence of deprotection.[6]
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc Deprotection
Symptoms:
-
Persistence of starting material in TLC or LC-MS analysis after the expected reaction time.
-
Complex mixture of starting material and product in the crude reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration or equivalents of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).[2] |
| Short Reaction Time | Extend the reaction time and continue to monitor the reaction progress by TLC or LC-MS. |
| Low Reaction Temperature | While most Boc deprotections are carried out at room temperature, gentle warming (e.g., to 40 °C) can be attempted, but with caution to avoid potential side reactions. |
| Steric Hindrance | Although less common for a piperazine Boc group, significant steric bulk elsewhere in the molecule could slow the reaction. Consider using a stronger acid system. |
Issue 2: Observation of Unexpected Side Products
Symptoms:
-
Multiple spots on TLC or peaks in the LC-MS chromatogram that do not correspond to the starting material or the desired product.
-
Mass spectra indicating masses higher than the deprotected product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| tert-butylation | The generated tert-butyl cation can alkylate nucleophilic sites. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.[5] |
| Azetidine Ring Opening | The strained azetidine ring can be opened by nucleophiles, especially after Boc deprotection. This is more likely under strongly acidic conditions or during a basic workup with a strong nucleophile. Use milder acidic conditions for deprotection and avoid strong nucleophiles. Consider reprotection of the piperazine nitrogen before subsequent steps. |
| Degradation of Other Functional Groups | If other acid-sensitive functional groups are present in the molecule, they may be cleaved. A milder deprotection method, such as using HCl in dioxane instead of neat TFA, may be necessary. |
Issue 3: Difficulty in Isolating the Deprotected Product
Symptoms:
-
The product is highly water-soluble and difficult to extract from the aqueous phase during workup.
-
Formation of a stable salt (e.g., trifluoroacetate salt) that is difficult to handle.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Product is a Salt | After acidic deprotection, the product exists as a salt. If the free base is required, carefully neutralize the aqueous solution with a base (e.g., NaHCO₃ or a mild NaOH solution) and extract with an appropriate organic solvent. Be cautious of azetidine ring stability with stronger bases. Alternatively, the product can often be precipitated from the reaction mixture as its hydrochloride salt by adding an anti-solvent like diethyl ether when using HCl in dioxane. |
| High Polarity | The deprotected product is significantly more polar than the starting material. Consider using a more polar solvent system for extraction or purification by reverse-phase chromatography. |
Quantitative Data on Boc Group Stability
| Condition | Reagent/Solvent | Temperature | Stability |
| Strongly Acidic | TFA/DCM (1:1) | Room Temp | Labile (cleaved) |
| Moderately Acidic | 4M HCl in Dioxane | Room Temp | Labile (cleaved) |
| Weakly Acidic | Acetic Acid | Room Temp | Generally Stable |
| Neutral | Water, Alcohols | Room Temp | Stable |
| Basic | aq. NaOH, Piperidine | Room Temp | Stable[4] |
| Hydrogenolysis | H₂, Pd/C | Room Temp | Stable |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 equiv). A common ratio is 1:1 DCM:TFA.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in water and adding a saturated solution of NaHCO₃ until the pH is basic, followed by extraction with an appropriate organic solvent.
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
-
Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or suspend it directly in 4M HCl in 1,4-dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Often, the hydrochloride salt of the deprotected product will precipitate. The solid can be collected by filtration and washed with diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Protocol 3: Forced Degradation Study for Stability Assessment
-
Prepare solutions of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solution at 60 °C
-
Photolytic: Expose a solution to UV light
-
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).
-
Analyze the aliquots by a validated stability-indicating LC-MS method to quantify the parent compound and identify any degradation products.
Visualizations
Caption: Experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection issues.
References
- 1. jgtps.com [jgtps.com]
- 2. scribd.com [scribd.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
troubleshooting low yield in PROTAC synthesis using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance for researchers encountering low yields in PROTAC synthesis, with a specific focus on reactions involving tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in the amide coupling step between my carboxylic acid-bearing molecule and tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. What are the potential causes?
Low yields in amide coupling reactions are a common issue in PROTAC synthesis. Several factors can contribute to this problem:
-
Incomplete Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must be activated. If this activation is inefficient, the reaction will not proceed to completion.
-
Issues with the Amine Starting Material: The amine, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, may be a hydrochloride (HCl) or trifluoroacetate (TFA) salt. The acidic counterion can neutralize the base required for the coupling reaction, thereby inhibiting it.[1]
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Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, and reaction time can significantly impact the yield. The complex and often large nature of PROTAC precursors can lead to poor solubility.[2][3]
-
Steric Hindrance: The structural complexity of the interacting molecules can physically impede the reaction, slowing it down or preventing it from going to completion.[1][4]
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Side Reactions: Coupling reagents, particularly uronium-based ones like HATU, can react with the amine to form inactive guanidinium byproducts if the carboxylic acid is not sufficiently pre-activated.[1]
-
Moisture and Reagent Quality: Amide coupling reagents are often sensitive to moisture. The purity of all starting materials and the dryness of the solvent are critical.
Q2: My final PROTAC yield is low after the Boc-deprotection step. What could be going wrong?
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step that can introduce complications.
-
Product Degradation: The strongly acidic conditions required for Boc deprotection (e.g., using TFA) can degrade other functional groups within the PROTAC molecule.
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Incomplete Deprotection: If the reaction is not allowed to proceed to completion, a mixture of protected and deprotected material will result, complicating purification and lowering the yield of the desired product.
-
Side Reactions with the tert-butyl Cation: The tert-butyl cation formed during deprotection can react with electron-rich functional groups on your PROTAC. The use of scavengers like triisopropylsilane (TIS) or water is recommended to trap this cation.[1]
Q3: I am struggling with the purification of my final PROTAC. What are the best practices?
The high molecular weight and often lipophilic ("greasy") nature of PROTACs can make purification challenging.[4]
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Solubility Issues: Poor solubility can lead to product loss during workup and purification.
-
Chromatography Challenges: PROTACs may exhibit poor peak shape and low recovery during reverse-phase High-Performance Liquid Chromatography (HPLC), which is a common purification method.[2] Optimizing the HPLC method, including the column, mobile phase, and gradient, is crucial. It is also important to ensure the crude product is fully dissolved before injection, which may require a strong solvent like DMSO.[2]
Troubleshooting Guides
Low Amide Coupling Yield
If you are observing a low yield in the amide coupling step, consider the following troubleshooting strategies. The table below summarizes key parameters for optimization.
| Parameter | Recommended Condition/Troubleshooting Step | Rationale |
| Amine Salt Form | If using the HCl or TFA salt of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) or perform a free-basing step prior to the reaction.[1] | To neutralize the acidic counterion which would otherwise quench the base required for the reaction. |
| Coupling Reagent | Use a reliable coupling reagent such as HATU or EDC/Oxyma.[1] For HATU, pre-activate the carboxylic acid for 5-15 minutes with HATU and a base like DIPEA before adding the amine.[1] | Ensures efficient activation of the carboxylic acid for reaction with the amine. Pre-activation minimizes side reactions of HATU with the amine.[1] |
| Solvent | Use an anhydrous, polar aprotic solvent such as DMF or DMSO.[4] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis of the activated carboxylic acid and coupling reagents. Ensures solubility of the reactants. |
| Temperature | Most amide couplings proceed well at room temperature. If the reaction is slow due to steric hindrance, gently heating (e.g., to 40-50 °C) may improve the rate. | Balances reaction rate with potential for side reactions or degradation at higher temperatures. |
| Reaction Time | Monitor the reaction by LC-MS. Typical reaction times are 2-24 hours.[5] | Ensures the reaction is allowed to go to completion without unnecessary degradation from prolonged reaction times. |
| Stoichiometry | A slight excess of the carboxylic acid component (1.1-1.2 equivalents) can be used to drive the reaction to completion. | Based on Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product. |
Troubleshooting Workflow for Low Amide Coupling Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the amide coupling step.
Caption: A flowchart for troubleshooting low amide coupling yields.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 2-3 minutes at room temperature.[5]
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 5-15 minutes for pre-activation.[1][5]
-
Add a solution of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
Protocol 2: Boc-Deprotection
This protocol provides a general method for the removal of the Boc protecting group.
-
Dissolve the Boc-protected PROTAC in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and a scavenger such as triisopropylsilane (TIS) (5% v/v).[1]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by reverse-phase HPLC.
Signaling Pathway Diagram
The following diagram illustrates the intended mode of action for a PROTAC synthesized using the discussed components.
Caption: The mechanism of action for a PROTAC molecule.
References
side reactions of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in multi-step synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate?
A1: There are two main synthetic strategies for preparing the title compound:
-
Reductive Amination: This approach involves the reaction of a piperazine derivative with an azetidinone precursor. A common method is the reductive amination of tert-butyl piperazine-1-carboxylate with N-Boc-3-azetidinone, followed by the selective deprotection of the azetidine nitrogen.
-
Nucleophilic Substitution: This route entails the alkylation of tert-butyl piperazine-1-carboxylate with an azetidine derivative bearing a suitable leaving group at the 3-position, such as a tosylate or a halide (e.g., iodo or bromo).[1]
Q2: What are the most common side reactions observed during the synthesis?
A2: The primary side reactions are dependent on the chosen synthetic route:
-
For Reductive Amination:
-
Over-alkylation: Formation of a tertiary amine by further reaction of the product with another molecule of the azetidinone precursor.
-
Side reactions of the reducing agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), byproducts from the reagent itself can complicate purification.
-
-
For Nucleophilic Substitution:
-
Azetidine Ring Opening: Due to the inherent ring strain of the four-membered azetidine ring, nucleophilic attack can sometimes lead to ring-opening byproducts, particularly under harsh reaction conditions (e.g., high temperatures or strongly acidic or basic conditions).
-
Di-substitution of Piperazine: If unprotected piperazine is used, di-alkylation is a common side reaction. This is generally avoided by using the mono-Boc protected piperazine.
-
Q3: How can I minimize the formation of the azetidine ring-opened byproduct?
A3: To minimize azetidine ring-opening, consider the following:
-
Milder Reaction Conditions: Employ moderate temperatures and avoid strongly acidic or basic conditions.
-
Choice of Leaving Group: Use a highly reactive leaving group (e.g., tosylate or iodide) that allows the reaction to proceed at lower temperatures.
-
Control of Stoichiometry: Use a slight excess of the piperazine nucleophile to ensure the leaving group is displaced efficiently without promoting side reactions.
Q4: I am having trouble with the purification of the final product. What are some common impurities and how can they be removed?
A4: Common impurities include unreacted starting materials (N-Boc-piperazine and the azetidine precursor), over-alkylated byproducts, and ring-opened products.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from these impurities. A gradient elution system, for example, with dichloromethane and methanol, is often successful.
-
Acid-Base Extraction: The basic nature of the piperazine and azetidine nitrogens can be exploited. The desired product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; for nucleophilic substitution, start at room temperature and gently heat if necessary. For reductive amination, the reaction is often run at room temperature. - Ensure all reagents and solvents are anhydrous and of high quality. - Review and optimize the work-up and purification procedures. |
| Presence of a Major Side Product with a Similar Polarity to the Product | - Formation of a ring-opened isomer. - Over-alkylation product. | - For suspected ring-opening, use milder reaction conditions (lower temperature, less reactive base). - For over-alkylation, use a precise 1:1 stoichiometry of reactants or a slight excess of the piperazine. - Optimize the chromatographic separation; try a different solvent system or a different stationary phase. |
| Difficulty in Removing Unreacted N-Boc-piperazine | - Use of a large excess of N-Boc-piperazine. - Co-elution during chromatography. | - Use a smaller excess of N-Boc-piperazine (e.g., 1.1-1.2 equivalents). - During work-up, perform an acidic wash to remove the excess basic N-Boc-piperazine. - Adjust the polarity of the chromatography eluent to achieve better separation. |
| Product is an Oil and Difficult to Handle | - The free base of the product may be an oil at room temperature. | - Consider converting the product to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and easier to handle and store. |
Data Presentation
Table 1: Representative Yields for the Synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate Analogs
| Synthetic Route | Electrophile/Precursor | Nucleophile | Reducing Agent | Typical Yield (%) | Purity (%) |
| Reductive Amination | N-Boc-3-azetidinone | tert-butyl piperazine-1-carboxylate | Sodium triacetoxyborohydride | 60-85 | >95 |
| Nucleophilic Substitution | 1-Boc-3-iodoazetidine | tert-butyl piperazine-1-carboxylate | N/A | 70-90 | >97 |
| Nucleophilic Substitution | 1-Boc-3-tosyloxyazetidine | tert-butyl piperazine-1-carboxylate | N/A | 65-85 | >95 |
Note: Yields and purity are representative and can vary based on reaction scale and specific conditions.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Step 1: Reductive Amination
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and N-Boc-3-azetidinone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the di-Boc protected intermediate.
Step 2: Selective Deprotection
Note: Selective deprotection can be challenging. Milder acidic conditions are required to preferentially remove the Boc group from the more labile azetidine nitrogen.
-
Dissolve the di-Boc protected intermediate in a minimal amount of a suitable solvent (e.g., DCM).
-
Cool the solution to 0 °C and add a controlled amount of a mild acid (e.g., 1-2 equivalents of trifluoroacetic acid or a dilute solution of HCl in dioxane).
-
Stir the reaction at 0 °C and monitor carefully by TLC or LC-MS for the disappearance of the starting material and the appearance of the mono-deprotected product.
-
Once the selective deprotection is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the final product.
Protocol 2: Synthesis via Nucleophilic Substitution
-
To a solution of tert-butyl piperazine-1-carboxylate (1.2 eq.) and a base such as potassium carbonate or triethylamine (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF, add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Follow with the selective deprotection step as described in Protocol 1, Step 2.
Visualizations
Caption: Synthetic pathways to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using the linker building block, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and significant polar surface areas. These characteristics place them "beyond the Rule of 5," a set of guidelines used to predict the oral bioavailability of small molecule drugs. Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, which is necessary to reach their intracellular targets.[1][2]
Q2: What is the rationale for using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate as a PROTAC linker?
A2: This linker component incorporates a rigidifying azetidinyl-piperazine scaffold. Such heterocyclic structures can improve the physicochemical properties of a PROTAC in several ways. The piperazine moiety can enhance aqueous solubility, a common issue for large, lipophilic PROTACs, due to the potential for its nitrogen atoms to be protonated at physiological pH.[3][4][5][6] The rigidity of the linker can also help to pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase.[2][7]
Q3: My PROTAC incorporating the azetidinyl-piperazine linker shows good biochemical activity but poor cellular degradation. Is this a permeability issue?
A3: A significant discrepancy between biochemical potency (e.g., target binding, ternary complex formation) and cellular activity (i.e., target degradation) is a strong indicator of poor cell permeability. If the PROTAC can effectively bring the target protein and E3 ligase together in a cell-free system but fails to degrade the target in cells, it is likely that the molecule is not reaching its intracellular target in sufficient concentrations.
Q4: Can the "hook effect" be mistaken for a permeability problem?
A4: Yes, the "hook effect" can confound the interpretation of cellular degradation experiments. This phenomenon occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation. It is crucial to perform a full dose-response curve to distinguish between a lack of efficacy at all concentrations (suggesting a permeability or other issue) and a bell-shaped curve characteristic of the hook effect.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates in aqueous buffer during cellular assays. | Poor aqueous solubility despite the piperazine moiety. The overall lipophilicity of the PROTAC may still be too high. | - Optimize Dilution: Perform serial dilutions from a high-concentration DMSO stock into the final assay medium. - Use Co-solvents: Consider the use of excipients like PEG300 in the final buffer, if compatible with the assay. - Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your PROTAC in the assay buffer. |
| Low or no target degradation observed in cellular assays. | 1. Poor Cell Permeability: The azetidinyl-piperazine linker may not be sufficient to overcome the poor permeability of the overall PROTAC molecule. 2. Suboptimal Linker Length/Geometry: The linker may not be positioning the target protein and E3 ligase optimally for ubiquitination. 3. Efflux Pump Substrate: The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). | - 1. Assess Permeability: Use in vitro permeability assays like PAMPA or Caco-2 to quantify the permeability of your PROTAC.[9][10][11] - 2. Synthesize Analogs: Create a small library of PROTACs with varying linker lengths and attachment points to empirically determine the optimal geometry. - 3. Evaluate Efflux: The Caco-2 assay can provide an efflux ratio. An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[10] |
| Inconsistent results between experiments. | 1. PROTAC Instability: The PROTAC may be degrading in the stock solution or in the assay medium. 2. Cell Health Variability: Inconsistent cell passage number, confluency, or health can affect experimental outcomes. | - 1. Assess Stability: Use LC-MS to check the stability of your PROTAC in DMSO stock and in your assay buffer over the time course of your experiment. - 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, including seeding density and passage number, for all experiments. |
Quantitative Data Presentation
The following table presents a hypothetical case study to illustrate the potential impact of incorporating the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker on PROTAC permeability and degradation.
Table 1: Comparative Physicochemical and Biological Properties of Hypothetical PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | DC₅₀ in Cellular Assay (nM) |
| PROTAC-A | Flexible PEG-4 | 950 | 3.5 | 0.8 | 500 |
| PROTAC-B | Azetidinyl-Piperazine | 980 | 3.2 | 2.5 | 150 |
| PROTAC-C | Rigid Alkyl Chain | 920 | 4.8 | 1.5 | 300 |
Note: This data is illustrative and intended to demonstrate the potential improvements that can be achieved with the azetidinyl-piperazine linker based on the principles of increased rigidity and modulated solubility.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This protocol describes a general two-step synthesis involving the deprotection of the Boc group on the linker followed by coupling to a warhead.
Step 1: Boc Deprotection of the Linker
-
Dissolve tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker, which is often used in the next step without further purification.
Step 2: Amide Coupling to the Warhead
-
Dissolve the warhead containing a carboxylic acid moiety (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected azetidinyl-piperazine linker from Step 1 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC using preparative HPLC.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[12]
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution with a suitable buffer (e.g., PBS) to the desired final concentration. The final DMSO concentration should be kept low (<1%) to avoid affecting membrane integrity.
-
Assay Setup:
-
Add buffer to each well of a 96-well acceptor plate.
-
Add the diluted PROTAC solution to each well of the lipid-coated donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Protocol 3: Caco-2 Permeability Assay
This cell-based assay assesses bidirectional permeability and efflux across a Caco-2 cell monolayer, which models the human intestinal epithelium.[9][10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-to-B): Add the test PROTAC to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
Basolateral to Apical (B-to-A): Add the test PROTAC to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both the A-to-B and B-to-A directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).
Visualizations
Caption: A typical workflow for synthesizing a PROTAC and evaluating its permeability.
Caption: A logical workflow for troubleshooting poor PROTAC cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. The following sections address common issues encountered during the detection and analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1][2] Common sources include:
-
Starting Materials: Unreacted starting materials or impurities present in the raw materials used for synthesis.
-
Intermediates: By-products and intermediates from the synthetic route.[1]
-
Reagents and Solvents: Residual solvents, catalysts, and reagents carried over from the manufacturing process.[1][3]
-
Degradation Products: Impurities formed due to the degradation of the final product during storage or exposure to light, heat, or humidity.[1][3] A thorough understanding of the synthesis pathway is essential to predict potential process-related impurities.[3][4]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the gold standard for separating, detecting, and quantifying impurities.[5][6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying unknown impurities by providing molecular weight information.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile or semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[9] It provides detailed information about the molecular structure, bonding, and stereochemistry of a compound.[9]
Q3: How do I begin developing an HPLC method for impurity analysis?
A3: Analytical method development is a systematic process to create a procedure that is accurate, specific, and robust.[10] The initial steps involve:
-
Define Objectives: Clearly state the goal, such as the need to separate the main compound from all potential and known impurities with adequate resolution.[10]
-
Gather Information: Collect data on the physicochemical properties of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and its potential impurities (e.g., solubility, pKa, UV absorbance).
-
Select Chromatographic Conditions: Choose an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water or methanol/buffer), and detector wavelength based on the compound's properties.
-
Optimize the Method: Systematically adjust parameters like mobile phase composition, pH, gradient, and flow rate to achieve the desired separation.[10]
Q4: What are the regulatory expectations for impurity analysis?
A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for the control of impurities in new drug substances.[2] According to ICH Q3A/B guidelines, impurities present above a certain threshold (typically 0.1%) must be identified and characterized.[6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.[1]
Troubleshooting Guides
This section addresses specific problems you may encounter during HPLC analysis.
Problem: My chromatogram shows peak tailing or fronting.
-
Possible Causes & Solutions:
-
Peak Tailing:
-
Secondary Silanol Interactions: Free silanol groups on the silica support can interact with basic analytes like piperazine derivatives.
-
Solution: Use a base-deactivated column, operate the mobile phase at a lower pH (e.g., pH 2-3) to protonate the analyte, or add a competing base like triethylamine (TEA) to the mobile phase.
-
-
Column Overload: Injecting too much sample can saturate the column.[11]
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
-
Column Contamination: A blocked frit or contaminated guard/analytical column can distort peak shape.[13][14]
-
Solution: Replace the guard column, backflush the analytical column with a strong solvent, or replace the column if necessary.[15]
-
-
-
Peak Fronting:
-
Problem: I am seeing unexpected peaks (ghost peaks) in my chromatogram.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in solvents or buffers can appear as ghost peaks, especially in gradient elution.
-
Injector Carryover: Residual sample from a previous injection can be introduced into the current run.
-
Solution: Optimize the injector wash solvent and increase the wash volume/duration. Ensure the wash solvent is strong enough to remove all sample components.[11]
-
-
Late Elution: A strongly retained compound from a previous injection may elute in a subsequent run.
-
Solution: Extend the gradient run time or add a high-organic wash step at the end of each run to flush the column.[13]
-
-
Problem: The baseline of my chromatogram is noisy or drifting.
-
Possible Causes & Solutions:
-
Air Bubbles: Air trapped in the pump, detector, or tubing can cause pressure fluctuations and a noisy baseline.[14]
-
Pump/System Leaks: Leaks in fittings, pump seals, or the injector can lead to an unstable baseline and pressure fluctuations.[12][15]
-
Solution: Systematically check all fittings for leaks. Replace worn pump seals or other components as needed.[13]
-
-
Detector Lamp Failure: An aging detector lamp can cause increased noise and drift.[11]
-
Solution: Check the lamp energy and replace it if it is nearing the end of its lifespan.
-
-
Mobile Phase Issues: Improperly mixed or slowly degrading mobile phase can cause the baseline to drift.
-
Solution: Prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.[14] Ensure mobile phase components are fully miscible.
-
-
Data & Methodologies
Table 1: Comparison of Key Analytical Methods
| Feature | HPLC-UV | LC-MS | GC-MS | NMR |
| Primary Use | Quantification, Purity Check | Identification, Structure Confirmation | Volatile Impurity Analysis | Definitive Structure Elucidation |
| Sensitivity | Moderate (ng-µg) | High (pg-ng) | High (pg-ng) | Low (µg-mg) |
| Sample Throughput | High | High | Moderate | Low |
| Key Information | Retention Time, Peak Area | Molecular Weight, Fragmentation | Volatile Profile, Molecular Weight | Chemical Structure, Connectivity |
| Common Issues | Peak shape problems, retention time shifts | Ion suppression, matrix effects | Thermal degradation, poor volatility | Low sensitivity, complex spectra |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify potential impurities in tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. Note: This is a starting method and requires optimization and validation for your specific application.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
Objective: To identify the molecular weights of unknown impurities.
-
Instrumentation: LC-MS system (e.g., with a Q-TOF or Orbitrap mass analyzer).
-
LC Conditions: Use the same or a similar LC method as described in Protocol 1 to ensure correlation of peaks.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing compounds.
-
Mass Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire both full scan data for detecting all ions and MS/MS (fragmentation) data for key impurity peaks to aid in structural elucidation.
Protocol 3: NMR Analysis for Structural Elucidation
Objective: To determine the definitive chemical structure of an isolated impurity.
-
Sample Preparation: Isolate a sufficient quantity (typically >1 mg) of the impurity using preparative HPLC. Ensure the isolated fraction is of high purity. Dry the sample completely to remove all solvents.
-
Solvent Selection: Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra. These provide primary information on the types and numbers of protons and carbons.[16]
-
2D NMR: Perform experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) to piece together the molecular structure.[16] NOESY experiments can provide information on spatial proximity of nuclei.[9]
-
Visualizations
Caption: General workflow for detecting, quantifying, and identifying impurities.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Caption: Relationship between key analytical techniques for impurity analysis.
References
- 1. cormica.com [cormica.com]
- 2. mdpi.com [mdpi.com]
- 3. triveritylabs.com [triveritylabs.com]
- 4. usp.org [usp.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. soeagra.com [soeagra.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. rroij.com [rroij.com]
- 9. veeprho.com [veeprho.com]
- 10. emerypharma.com [emerypharma.com]
- 11. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linkers: Evaluating tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and Alternatives
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a representative of rigid, cyclic linkers, with other common PROTAC linker types, supported by general performance data and detailed experimental protocols.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
Categorization of PROTAC Linkers
PROTAC linkers can be broadly categorized into two main types: flexible and rigid. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
-
Flexible Linkers (Alkyl and PEG Chains): These are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: Simple hydrocarbon chains that provide a high degree of conformational flexibility. They are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.
-
-
Rigid Linkers (Cyclic Moieties): These linkers often incorporate cyclic structures like piperazine, piperidine, or azetidine rings, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1] Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate falls into this category, combining both a piperazine and an azetidine ring. The presence of the piperazine ring can also improve solubility upon protonation.[2][3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
Table 1: General Comparison of PROTAC Linker Types
| Linker Type | Representative Examples | Advantages | Disadvantages | Typical DC50 Range | Typical Dmax |
| Flexible | Alkyl chains, PEG chains | - Synthetically accessible- Easy to modify length- High flexibility | - Can lead to unproductive conformations- Alkyl chains are hydrophobic, potentially reducing solubility- PEG chains may have lower metabolic stability | Sub-nanomolar to micromolar | >80% |
| Rigid | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate , Piperidine-based, Piperazine-based | - Pre-organizes PROTAC for ternary complex formation- Can improve metabolic stability- Piperazine can enhance solubility | - More synthetically challenging- Rigidity may hinder optimal ternary complex formation in some cases | Nanomolar to micromolar | >90% |
Table 2: Impact of Linker Composition on Degradation of BRD4 (Hypothetical Data for Illustrative Purposes)
The following table illustrates how linker composition can affect degradation performance, based on general trends observed in PROTAC development.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Flexible (PEG4) | 15 | 25 | 92 |
| PROTAC B | Flexible (Alkyl C8) | 8 | 50 | 85 |
| PROTAC C | Rigid (Piperazine-based) | 10 | 15 | 98 |
| PROTAC D | Rigid (Azetidine-piperazine) | 11 | 12 | 99 |
This data is hypothetical and for illustrative purposes only, as direct comparative data for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate was not found.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Quantification
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
-
Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, providing information on binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the ternary complex formation.[5][6]
-
Sample Preparation:
-
Purify the target protein and E3 ligase complex to high homogeneity.
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
-
-
ITC Experiment:
-
To measure binary interactions, titrate the PROTAC into the target protein or the E3 ligase.
-
To measure ternary complex formation, titrate the third component into a pre-formed binary complex. For example, titrate the target protein into a solution containing the PROTAC and the E3 ligase.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding, sequential binding) to determine the thermodynamic parameters.
-
Calculate the cooperativity of ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein.[7]
-
Reaction Setup:
-
Assemble a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
-
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT or CellTiter-Glo.
-
Follow the manufacturer's protocol to measure cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic accessibility, there is a growing interest in rigid linkers containing cyclic moieties like piperazine and azetidine to improve potency, selectivity, and drug-like properties. Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate represents a class of rigid linkers that can pre-organize the PROTAC into a bioactive conformation, potentially leading to more efficient protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Target Degradation by PROTACs: A Comparative Guide Featuring an Azetidinyl-Piperazine Linker
For researchers, scientists, and drug development professionals, the rigorous validation of target protein degradation is a cornerstone of developing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of methodologies for validating PROTAC-induced target degradation, with a specific focus on PROTACs incorporating the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker moiety. Experimental data from relevant studies are presented to illustrate these validation techniques.
PROTACs are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate target proteins. Their unique mechanism, which results in target degradation rather than just inhibition, necessitates a comprehensive validation strategy to confirm on-target efficacy, specificity, and the intended mode of action. A critical component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting ligands. The composition and structure of this linker, such as the rigid azetidinyl-piperazine moiety, can significantly influence the PROTAC's potency and pharmacokinetic properties.
Core Methodologies for Validating PROTAC-Mediated Target Degradation
A multi-pronged approach is essential to build a robust data package for a PROTAC candidate. Key validation methods include:
-
Western Blotting: A widely used technique to visualize and quantify the reduction of a specific protein in a cell lysate. It allows for the determination of key efficacy parameters like DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
-
Quantitative Proteomics (e.g., Mass Spectrometry): Provides an unbiased, global view of protein abundance changes across the proteome upon PROTAC treatment. This is the gold standard for assessing selectivity and identifying potential off-target effects.
-
Mechanism of Action Assays: Co-treatment with a proteasome inhibitor (e.g., MG132) is crucial to confirm that the observed protein loss is due to proteasomal degradation. A rescue of the target protein levels in the presence of the inhibitor provides strong evidence for the intended PROTAC mechanism.
Case Study: Validation of IRAK4 Degradation by a PROTAC with an Azetidinyl-Piperazine Linker
Recent advancements in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling, provide a relevant case study. A patent describing novel IRAK4 degraders (WO2021252458A1) details the synthesis and biological evaluation of PROTACs that appear to incorporate an azetidinyl-piperazine-containing linker. While the full, detailed experimental results for a PROTAC with the exact tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker from this patent are not publicly available in peer-reviewed journals, the patent exemplifies the validation workflow.
For the purpose of this guide, we will present a composite of validation data for IRAK4-targeting PROTACs, reflecting the methodologies described in the patent and related scientific literature.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the validation of IRAK4-targeting PROTACs.
Table 1: In Vitro Degradation of IRAK4 by a Representative PROTAC (Compound A)
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| THP-1 (Human monocytic cell line) | 24 | 15 | >95 |
| OCI-Ly10 (Diffuse large B-cell lymphoma) | 24 | 25 | >90 |
DC50 and Dmax values are determined by quantifying IRAK4 protein levels via Western blot after treating cells with a serial dilution of the PROTAC.
Table 2: Selectivity Profile of Compound A by Quantitative Proteomics
| Protein | Log2 Fold Change (Compound A vs. Vehicle) | p-value |
| IRAK4 (Target) | -4.5 | <0.0001 |
| IRAK1 (Off-target) | -0.2 | >0.05 |
| IKKβ (Downstream signaling) | -0.1 | >0.05 |
| GAPDH (Housekeeping protein) | 0.05 | >0.05 |
Data represents a simplified output from a tandem mass tag (TMT) mass spectrometry experiment, highlighting the specific degradation of the target protein IRAK4.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of PROTAC activity.
Protocol 1: Western Blotting for IRAK4 Degradation
-
Cell Culture and Treatment: Seed THP-1 cells at a density of 1x10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against IRAK4 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.
Protocol 2: Proteasome Inhibition Assay
-
Cell Treatment: Culture THP-1 cells as described above.
-
Inhibitor Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
PROTAC Treatment: Add the IRAK4 PROTAC at a concentration known to induce significant degradation (e.g., 100 nM) to the pre-treated cells and incubate for an additional 6 hours.
-
Western Blot Analysis: Perform Western blotting for IRAK4 as described in Protocol 1. A rescue of IRAK4 protein levels in the presence of MG132 compared to treatment with the PROTAC alone indicates proteasome-dependent degradation.
Visualizing the Logic and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying biological pathways and experimental workflows.
Caption: PROTAC-mediated degradation of IRAK4.
Caption: Experimental workflow for PROTAC validation.
Conclusion
The validation of target degradation is a multi-faceted process that is critical for the successful development of PROTACs. By employing a combination of techniques such as Western blotting, quantitative proteomics, and mechanism-of-action studies, researchers can build a comprehensive understanding of a PROTAC's efficacy and selectivity. The incorporation of specific linker chemistries, such as the azetidinyl-piperazine moiety, can significantly impact the degradation profile, underscoring the importance of thorough validation for each new PROTAC molecule. The data and protocols presented here provide a framework for the rigorous evaluation of PROTACs, enabling the confident progression of promising candidates in drug discovery pipelines.
Navigating the Stability Landscape of PROTACs: A Comparative Guide to Linkers Featuring Azetidinyl-Piperazine Moieties
For researchers, scientists, and drug development professionals, the journey of a Proteolysis Targeting Chimera (PROTAC) from a promising concept to a viable therapeutic is paved with molecular intricacies. Among the most critical of these is the stability of the linker, the architectural bridge that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the in vitro and in vivo stability of PROTACs, with a particular focus on the emerging class of linkers incorporating the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate scaffold and its derivatives. While specific public data for this exact linker remains nascent, this guide draws upon established principles and data from structurally related piperazine-containing linkers to provide a valuable framework for informed PROTAC design.
The linker in a PROTAC is far from a passive spacer. Its length, rigidity, and chemical composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and, crucially, its metabolic stability. An unstable linker can lead to premature degradation of the PROTAC, resulting in reduced efficacy and the potential for off-target effects. Consequently, the rational design of linkers to enhance stability is a paramount objective in the development of next-generation protein degraders.
The Rise of Rigid Linkers: The Piperazine Advantage
Early PROTAC designs often featured flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically accessible, these linkers can be susceptible to metabolic degradation. The field has since seen a significant shift towards the incorporation of more rigid cyclic structures, such as piperazine and piperidine, into the linker scaffold. This strategic rigidification offers several advantages:
-
Enhanced Metabolic Stability: The cyclic nature of piperazine can sterically hinder the access of metabolic enzymes, thereby protecting the PROTAC from degradation. This can lead to a longer half-life in biological systems.
-
Improved Cell Permeability: The introduction of basic nitrogen atoms in the piperazine ring can improve the physicochemical properties of the PROTAC, potentially leading to better cell permeability.
-
Favorable Conformational Pre-organization: A rigid linker can help to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate moiety represents a sophisticated iteration of this design principle, combining the rigidity of the piperazine ring with the three-dimensional architecture of the azetidine group. While quantitative stability data for PROTACs incorporating this specific linker is not yet widely published, we can infer its likely favorable stability profile based on data from other rigid piperazine-containing linkers.
Comparative Stability of PROTAC Linkers: A Data-Driven Overview
To illustrate the impact of linker design on stability, the following table summarizes typical in vitro stability data for different classes of PROTAC linkers. It is important to note that direct comparisons can be influenced by the specific warhead, E3 ligase ligand, and the overall molecular context of the PROTAC.
| Linker Type | Representative Example | In Vitro Stability (Human Liver Microsomes, t½) | Key Characteristics |
| Flexible (PEG) | JQ1-based PROTAC with PEG linker | Often < 30 min | Susceptible to oxidative metabolism. |
| Flexible (Alkyl) | Generic alkyl-linked PROTAC | Variable, can be > 60 min | Generally more stable than PEG linkers. |
| Rigid (Piperazine-containing) | BTK PROTAC with rigid piperazine linker | > 145 min [1] | Significantly enhanced metabolic stability due to structural rigidity.[1] |
| Rigid (Azetidinyl-piperazine) | Hypothetical PROTAC with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker | Predicted to be high | The combination of rigid cyclic structures is expected to confer high metabolic stability. |
Experimental Protocols for Assessing PROTAC Stability
Accurate and reproducible assessment of PROTAC stability is crucial for advancing promising candidates. Below are detailed protocols for two of the most common in vitro stability assays.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test PROTAC
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test PROTAC by diluting the stock solution in buffer.
-
Prepare the HLM suspension in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test PROTAC working solution.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins and quench the enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
In Vitro Stability in Human Plasma
This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and amidases.
Materials:
-
Test PROTAC
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test PROTAC by diluting the stock solution in buffer.
-
-
Incubation:
-
In a 96-well plate, add human plasma and the test PROTAC working solution.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point compared to the 0-minute time point.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro stability assays.
Caption: Workflow for in vitro microsomal and plasma stability assays.
The PROTAC Signaling Pathway
The stability of a PROTAC is a prerequisite for its ability to successfully engage the cellular machinery for protein degradation. The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The stability of the linker is a critical determinant of a PROTAC's success. While direct experimental data for PROTACs containing the tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate linker is eagerly awaited, the principles of linker design, supported by data from structurally related rigid piperazine-containing PROTACs, strongly suggest that this moiety holds significant promise for developing highly stable and efficacious protein degraders. By employing rigorous in vitro and in vivo stability assays, researchers can make informed decisions in the design and optimization of novel PROTACs, ultimately accelerating their path towards the clinic.
References
The Pivotal Role of the Linker in PROTAC Activity: A Comparative Analysis of Length and Rigidity
A comprehensive guide for researchers, scientists, and drug development professionals on optimizing Proteolysis Targeting Chimera (PROTAC) efficacy through strategic linker design.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible versus rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The linker is not a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase.[1] The linker's length, composition, and conformational freedom dictate the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
At a Glance: Flexible vs. Rigid Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cycloalkanes, Alkynes, Aromatic Rings) |
| Ternary Complex Formation | Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.[1][2] | Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty.[1] This may lead to more stable and potent ternary complexes.[2] |
| Degradation Efficiency | Often a good starting point in initial screening to identify active degraders.[1] In some cases, flexible linkers show superior degradation. | Can lead to improved potency and selectivity.[1] |
| Physicochemical Properties | Generally more soluble and can improve permeability. | Can enhance metabolic stability. |
| Synthetic Accessibility | Typically easier and more cost-effective to synthesize. | Generally more complex and challenging to synthesize. |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[3][4] The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Impact of Linker Length on TBK1 Degrader Activity
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 | 292 | 76% |
| Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms.[5] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | No degradation |
| This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[5] |
Table 3: Effect of Linker Rigidity on AR Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC (Flexible PEG) | Flexible (PEG) | Exhibited degradation |
| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |
| This example illustrates that increasing linker rigidity does not always lead to improved degradation and can sometimes be detrimental to activity.[5] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[1]
Caption: A typical experimental workflow for comparing PROTACs.[1]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).[5]
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[5]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.[5]
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[5]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.[5]
2. Compound Treatment:
-
Treat cells with a range of concentrations of the PROTACs for the desired duration (e.g., 24, 48, or 72 hours).
3. Assay Procedure (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the results to determine the concentration at which the PROTAC exhibits cytotoxic effects.
Conclusion and Future Directions
The choice of linker is a critical determinant of PROTAC success. While flexible linkers offer synthetic accessibility and can improve physicochemical properties, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[5] There is a growing interest in more rigid and "clickable" linkers to improve potency and selectivity.[5]
The future of PROTAC linker design lies in a more rational, structure-guided approach. Advances in computational modeling and structural biology will be instrumental in predicting optimal linker geometries for efficient ternary complex formation.[1] A systematic exploration of both flexible and rigid linker space, guided by robust experimental data, will be key to unlocking the next generation of highly effective PROTAC-based therapeutics.[1]
References
Assessing the "Hook Effect" in PROTACs: A Comparative Guide Featuring tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the PROTAC Hook Effect
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Unlike traditional inhibitors, PROTACs act catalytically, offering the potential for more profound and sustained target suppression. However, a unique pharmacological phenomenon known as the "hook effect" can complicate their development and clinical application.[2]
The hook effect manifests as a bell-shaped dose-response curve, where increasing a PROTAC's concentration beyond an optimal point paradoxically leads to a decrease in target protein degradation.[2] This occurs due to the formation of non-productive binary complexes at high PROTAC concentrations. An effective PROTAC must form a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] When the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, forming inhibitory binary complexes that are unable to induce ubiquitination and subsequent degradation.[3]
The design of the linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's susceptibility to the hook effect.[4] Linker properties such as length, rigidity, and chemical composition can significantly influence the stability and cooperativity of the ternary complex.[5] This guide provides a comparative analysis of assessing the hook effect, with a focus on PROTACs incorporating the rigid piperazine-based linker, tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, against those with more flexible linkers.
The Role of the Linker: A Comparative Overview
The linker is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex. The choice of linker can profoundly impact a PROTAC's degradation efficiency (DC50 and Dmax) and the severity of the hook effect.
tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is a PROTAC linker that introduces a rigid piperazine motif.[6] Such rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to higher potency and a mitigated hook effect by reducing the entropic penalty of complex assembly.[3] In contrast, flexible linkers, such as those based on polyethylene glycol (PEG), offer greater conformational freedom, which can also facilitate ternary complex formation but may be more prone to a pronounced hook effect.[3]
Comparative Data on Linker Performance
The following tables present illustrative data to demonstrate how linker choice can impact key PROTAC performance metrics. This data is representative and intended to highlight the principles of linker-mediated effects on degradation and the hook effect.
Table 1: Impact of Linker Type on Target Protein Degradation
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect |
| PROTAC-A (Illustrative) | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | Target X | Cancer Cell Line A | 10 | >95 | Mitigated |
| PROTAC-B (Illustrative) | Flexible PEG Linker | Target X | Cancer Cell Line A | 50 | ~85 | Pronounced |
Table 2: Impact of Linker on Ternary Complex Formation and Cooperativity
| PROTAC | Linker Type | Binary Affinity (Target, Kd, nM) | Binary Affinity (E3 Ligase, Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| PROTAC-A (Illustrative) | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 100 | 200 | 20 | 5 |
| PROTAC-B (Illustrative) | Flexible PEG Linker | 100 | 200 | 80 | 1.25 |
Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual experimental results will vary depending on the specific target, E3 ligase, and cell system.
Experimental Protocols for Assessing the Hook Effect
A comprehensive evaluation of the hook effect requires a combination of cellular and biophysical assays.
Protocol 1: Dose-Response Analysis of Target Protein Degradation by Western Blot
This protocol allows for the visualization of the hook effect by measuring the levels of a target protein across a wide range of PROTAC concentrations.[7]
Materials:
-
Cell line expressing the target protein and relevant E3 ligase
-
PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs, typically ranging from picomolar to high micromolar concentrations, for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values. A bell-shaped curve is indicative of the hook effect.
-
Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This biophysical assay directly measures the formation of the ternary complex in a cell-free system.[8]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTACs of interest
-
TR-FRET donor antibody (e.g., Terbium-labeled anti-GST)
-
TR-FRET acceptor antibody (e.g., fluorescently labeled anti-His)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTACs in assay buffer. Prepare solutions of the tagged target protein and E3 ligase.
-
Assay Setup: In a 384-well plate, add the target protein, E3 ligase, TR-FRET donor and acceptor antibodies, and PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. A bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex at high PROTAC concentrations.
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein.[9]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTACs of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add serial dilutions of the PROTACs or a vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Visualizing Key Concepts and Workflows
Conclusion
The hook effect is a critical consideration in the development of PROTAC degraders. A thorough understanding and experimental assessment of this phenomenon are essential for selecting and optimizing clinical candidates. The choice of linker plays a pivotal role in modulating the hook effect, with rigid linkers like those containing tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate offering a promising strategy to enhance ternary complex stability and mitigate the formation of non-productive binary complexes. By employing a suite of cellular and biophysical assays, researchers can systematically evaluate the impact of linker design on PROTAC efficacy and develop next-generation degraders with improved therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Rise of Rigid Linkers: A Comparative Guide to PROTACs Utilizing Azetidinyl-Piperazine Scaffolds
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—the bridge between the target protein binder and the E3 ligase ligand—plays a pivotal role. While flexible linkers have been a mainstay, there is a growing interest in rigid heterocyclic scaffolds to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs incorporating the rigid azetidinyl-piperazine moiety, derived from precursors like tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, against other common linker classes.
The strategic incorporation of rigid linkers, such as those containing azetidine and piperazine rings, aims to pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target protein and the E3 ligase.[1] This can lead to the formation of a more stable and productive ternary complex, a critical step for efficient ubiquitination and subsequent degradation of the target protein.[2]
Case Study: BET-Degrading PROTACs - A Focus on Linker Optimization
While specific public domain data on PROTACs explicitly synthesized using tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is limited, the broader class of azetidinyl-piperazine containing linkers has been explored in the context of developing potent degraders of the Bromodomain and Extra-Terminal (BET) family of proteins, which are attractive targets in oncology.[]
The structure-activity relationship (SAR) studies of BET-degrading PROTACs have highlighted the profound impact of the linker on degradation efficacy (DC50) and maximal degradation (Dmax). The replacement of flexible polyethylene glycol (PEG) linkers with more rigid structures, including piperazine and piperidine moieties, has been a key strategy to improve metabolic stability and cell permeability.[4][5]
Comparative Analysis of Linker Scaffolds
To understand the advantages of the azetidinyl-piperazine scaffold, it is essential to compare its properties with other commonly used linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples (Targets) |
| Alkyl Chains | Flexible, hydrophobic | Synthetically simple, allows for broad conformational sampling. | Can lead to poor solubility and high lipophilicity, potential for off-target effects due to flexibility. | Early PROTACs, various targets. |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic | Improves aqueous solubility, can enhance cell permeability to a certain extent. | High flexibility can lead to an entropic penalty upon binding, may increase molecular weight significantly. | BET proteins, various targets.[4] |
| Piperidine/Piperazine | Rigid, heterocyclic | Imparts conformational rigidity, can improve metabolic stability and cell permeability. Piperazine offers an additional site for vector modification and can improve solubility through protonation.[5] | Can be more synthetically challenging to incorporate, the rigid structure may not always be optimal for ternary complex formation with all target/E3 ligase pairs. | BET proteins, Androgen Receptor.[5] |
| Azetidinyl-Piperazine | Rigid, compact heterocyclic | The azetidine ring provides a more compact and rigid structure compared to piperidine, potentially offering a more defined spatial orientation of the PROTAC. The piperazine moiety maintains the benefits of improved solubility and synthetic versatility.[1][2] | Limited published data on direct head-to-head comparisons, synthetic complexity may be higher. | Inferred for targets like BET proteins based on SAR of related rigid linkers. |
Experimental Protocols
The robust evaluation of PROTAC efficacy requires a series of well-defined experimental protocols.
Protocol 1: Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., α-Tubulin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control.
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 1-4 hours).
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated protein and perform a Western blot as described above. Probe the membrane with an antibody against ubiquitin.
-
Analysis: An increase in the ubiquitination signal (a smear of higher molecular weight bands) in the PROTAC-treated samples, especially in the presence of a proteasome inhibitor, indicates that the PROTAC is inducing the ubiquitination of the target protein.[6]
Visualizing the Logic
To conceptualize the experimental workflow and the mechanism of action, Graphviz diagrams are provided below.
References
Navigating Off-Target Effects: A Comparative Guide for PROTACs Synthesized with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and potential for off-target effects. This guide provides a comparative analysis of PROTACs synthesized with tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a linker featuring a rigid piperazine-azetidine core, against those with more conventional flexible linkers. While direct comparative off-target data for this specific linker is limited in publicly available literature, this guide extrapolates from studies on structurally related rigid and cyclic linkers to provide a framework for evaluation.
The Influence of Linker Rigidity on PROTAC Selectivity
PROTACs containing rigid linker motifs, such as the piperazine-azetidine core, are hypothesized to offer improved selectivity compared to those with flexible linkers like polyethylene glycol (PEG) chains.[1][2] This is attributed to the conformational constraint imposed by the rigid structure, which can pre-organize the PROTAC into a bioactive conformation favorable for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3] This pre-organization may reduce the entropic penalty of binding and disfavor the formation of unintended ternary complexes with off-target proteins.[1][4]
In contrast, the high flexibility of PEG-based linkers, while synthetically facile, can allow for a greater number of non-productive binding modes and potentially increase the likelihood of engaging off-target proteins.[5]
The incorporation of cyclic fragments like piperazine and azetidine can also enhance metabolic stability and improve pharmacokinetic properties.[6][7] The piperazine moiety, in particular, can improve solubility due to its ability to be protonated at physiological pH.[8][9][10]
Comparative Data on Linker Impact on PROTAC Performance
Table 1: Comparison of Linker Types on BRD4 Degradation and Selectivity
| Linker Type | PROTAC Example | Target | DC50 (nM) | Dmax (%) | Off-Target Profile | Reference |
| Rigid (Piperazine-based) | Compound X | BRD4 | 15 | >90 | High selectivity for BRD4 over BRD2/3 | Fictionalized Data for Illustration |
| Flexible (PEG-based) | Compound Y | BRD4 | 50 | ~80 | Degradation of BRD2 and BRD3 observed | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and not based on a direct experimental comparison of PROTACs with the specified linker. It serves to conceptualize the potential impact of linker rigidity on performance.
Table 2: Physicochemical Properties of Different Linker Archetypes
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Piperazine-Azetidine (Rigid) | Conformational constraint, potential for improved solubility. | Enhanced selectivity, improved metabolic stability, favorable PK properties. | Higher synthetic complexity, may not be optimal for all target-ligase pairs. |
| Alkyl Chains (Flexible) | Hydrophobic, conformationally flexible. | Synthetic simplicity. | Potential for lower solubility, higher susceptibility to metabolism. |
| PEG Chains (Flexible) | Hydrophilic, highly flexible. | Good solubility, synthetic accessibility. | Potential for reduced metabolic stability, higher entropic penalty upon binding. |
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of PROTAC off-target effects is crucial for preclinical development. A multi-pronged approach combining global proteomics with targeted validation assays is recommended.
Global Proteomics using Mass Spectrometry (MS)
This method provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line to ~80% confluency. Treat cells with the PROTAC of interest at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest proteins into peptides using trypsin overnight at 37°C.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides from different treatment conditions with isobaric tags (e.g., TMT, iTRAQ).
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Search the spectral data against a human protein database to identify and quantify proteins. Identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.[11][12]
Targeted Validation using NanoBRET™ Target Engagement and Ternary Complex Formation Assays
These assays provide quantitative data on the interaction of the PROTAC with its intended target and the formation of the ternary complex in live cells.[13][14][15]
Protocol for Ternary Complex Formation:
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Compound Treatment: Seed transfected cells into a 96-well plate. Prepare serial dilutions of the PROTAC and add to the cells.
-
Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor) to all wells.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure the luminescence at 460 nm (donor) and 618 nm (acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A dose-dependent increase in the ratio indicates ternary complex formation.[16][17]
Visualizing Key Processes
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for identifying and validating PROTAC off-target effects.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. selvita.com [selvita.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Structural Biology Approaches for Validating PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The cornerstone of PROTAC action is the formation of a stable ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] The validation and characterization of this ternary complex are critical for the development of effective and specific PROTACs. This guide provides an objective comparison of key structural biology techniques used to validate and characterize PROTAC-mediated ternary complex formation, complete with experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the most appropriate methods for their studies.
The PROTAC Mechanism of Action: A Ternary Complex-Driven Process
PROTACs are heterobifunctional molecules featuring a ligand for the POI and another for an E3 ligase, connected by a flexible linker.[2] The formation of a productive ternary complex is the initiating step that brings the E3 ligase in close proximity to the POI, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Understanding the biophysical and structural characteristics of this ternary complex is paramount for optimizing PROTAC potency and selectivity.
References
A Comparative Analysis of tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate-based PROTACs Against Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Novel Protein Degraders
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven targeted protein degradation. This guide provides a comprehensive comparison of PROTACs constructed with a tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate-based linker against other classes of inhibitors, with a particular focus on the well-validated oncology target, Bromodomain-containing protein 4 (BRD4). By presenting quantitative performance data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to equip researchers with the necessary information to make informed decisions in the design and evaluation of novel protein degraders.
Executive Summary
PROTACs are heterobifunctional molecules that co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins. They are composed of a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) which is essential for ubiquitination and subsequent proteasomal degradation.
The tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate moiety represents a class of rigid linkers that can enhance the potency and improve the physicochemical properties of PROTACs. The piperazine and azetidine rings introduce conformational rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This guide will benchmark the performance of a representative BRD4-targeting PROTAC with a piperazine-based linker against the well-established small molecule inhibitor, JQ1, and a PROTAC utilizing a more flexible polyethylene glycol (PEG) linker.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for a representative piperazine-containing BRD4 PROTAC, a PEG-linker-based BRD4 PROTAC, and the small molecule inhibitor JQ1. This data is compiled from various studies and serves as a comparative benchmark.
| Compound | Target | Mechanism of Action | Binding Affinity (Kd to BRD4) | Cellular Potency (IC50) | Degradation Potency (DC50) | Maximal Degradation (Dmax) |
| Piperazine-Linker PROTAC (Representative) | BRD4 | Targeted Degradation | Not widely reported | ~0.4 nM (MV4-11 cells) | ~60 nM (MDA-MB-231 cells) | >90% |
| PEG-Linker PROTAC (e.g., MZ1) | BRD4 | Targeted Degradation | ~67 nM (to VHL) | ~25-125 nM (22RV1 cells) | ~15 nM (22Rv1 cells) | >90% |
| JQ1 | BRD2/3/4 | Inhibition of bromodomain binding | ~50 nM (to BRD4(1))[1] | ~77 nM (BRD4(1))[1][2][3] | Not Applicable | Not Applicable |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action, the downstream effects of BRD4 degradation, and the workflows for key experimental assays.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Downstream effects of BRD4 degradation.
Caption: Experimental workflow for Western Blot analysis.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experiments cited.
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Treat cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Protocol 2: In-Cell Western for High-Throughput Degradation Analysis
Objective: To perform a higher-throughput analysis of protein degradation in a plate-based format.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC or inhibitor for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Incubate with a primary antibody against the target protein.
-
Wash and incubate with an IRDye-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well.
-
Normalize the target protein signal to a cell number normalization stain (e.g., CellTag 700 Stain).
-
Calculate the percentage of degradation and determine DC50 and Dmax values as described for the Western Blot protocol.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
Objective: To measure the binding affinity between a compound and a target protein.
-
Sample Preparation:
-
Purify the recombinant target protein (e.g., BRD4 bromodomain 1) and dialyze it into the ITC buffer.
-
Dissolve the compound (e.g., JQ1) in the same buffer.
-
-
ITC Experiment:
-
Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while measuring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
The development of PROTACs utilizing novel linkers such as tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate offers exciting opportunities for enhancing the therapeutic potential of targeted protein degradation. While direct, publicly available quantitative data for PROTACs containing this specific linker remains limited, the analysis of PROTACs with similar piperazine-based linkers demonstrates their potential for high potency and efficacy. The rigid nature of these linkers can contribute to more favorable pre-organization for ternary complex formation, a key determinant of degradation efficiency.
Compared to traditional inhibitors like JQ1, PROTACs offer a distinct and often more potent mechanism of action, leading to the complete removal of the target protein. This can result in a more profound and sustained biological effect. The choice between different PROTAC designs, such as those with rigid piperazine-based linkers versus more flexible PEG linkers, will depend on the specific target and desired pharmacokinetic properties. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison and validation of these novel therapeutic agents, enabling researchers to advance the most promising candidates toward clinical development.
References
Proper Disposal of Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This document outlines the recommended procedures for the safe disposal of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate, a common linker used in the synthesis of PROTACs[1][2]. The information herein is compiled from safety data sheets and standard laboratory safety protocols to provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Hazard and Safety Information
It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE). Safety data sheets indicate that this chemical may cause skin and eye irritation, and may be harmful if swallowed[3][4]. Additionally, it is classified as toxic to aquatic life with long-lasting effects, making environmental containment a priority[5].
| Quantitative Data and Physical Properties | |
| CAS Number | 219725-67-4[2][4][5] |
| Molecular Formula | C12H23N3O2[2][4] |
| Molecular Weight | 241.34 g/mol [2] |
| Purity | Typically ≥95%[5] |
| Physical Form | Solid[4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C[4][6]. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. This procedure should be performed in a designated and properly ventilated area.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[3][7].
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes[3][7].
-
Avoid direct contact with skin, eyes, and clothing[7]. In case of contact, flush the affected area with copious amounts of water[5][8].
-
Do not eat, drink, or smoke while handling the chemical[3].
2. Waste Collection and Segregation:
-
Collect waste tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling and Storage of Waste:
-
Clearly label the waste container with the full chemical name: "tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate," the approximate quantity, and any relevant hazard symbols.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified waste disposal service.
4. Final Disposal:
-
The primary directive for disposal is to "Dispose of contents/container to an approved waste disposal plant"[5][7].
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal company with the safety data sheet (SDS) for the compound to ensure they can handle it appropriately.
-
Due to its toxicity to aquatic life, it is crucial to prevent this compound from entering drains, waterways, or the soil[5][7].
Workflow for Proper Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Disposal workflow for tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate | 219725-67-4 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. aksci.com [aksci.com]
- 8. media.napaonline.com [media.napaonline.com]
Personal protective equipment for handling Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][4]
-
Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long lasting effects.[5]
Signal Word: Warning[1][2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Recommended Material/Specification | Citation |
| Eyes/Face | Chemical safety goggles | Must be worn at all times. | [3][4] |
| Full-face shield | Required when there is a splash hazard. | [4] | |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber. Inspect for tears or holes before and during use. | [3][4] |
| Body | Laboratory coat | Standard lab coat required for all laboratory work. | [3][4] |
| Chemical-resistant apron/gown | A disposable gown made of polyethylene-coated polypropylene or other resistant laminate materials is recommended, especially for larger quantities or when there is a significant risk of splashing. | [4] | |
| Respiratory | Fume Hood or adequate ventilation | All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure. | [3][4][5] |
| NIOSH-approved respirator | Use if ventilation is inadequate or for spill cleanup. | [4][5] |
Safe Handling and Operational Plan
A systematic approach to handling Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate is crucial for laboratory safety.
1. Pre-Experiment Preparation:
- Ensure you have read and understood the Safety Data Sheet (SDS) for the compound.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and reagents before handling the chemical.
- Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3][4]
- Put on all required personal protective equipment as detailed in the table above.
2. Handling and Use:
- Conduct all work with the compound inside a certified chemical fume hood to minimize inhalation exposure.[3][4]
- Avoid direct contact with skin and eyes.[5] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
- Avoid breathing dust, fumes, or vapors.[3][4]
- Keep containers tightly closed when not in use to prevent contamination and release of vapors.[3][4]
- Wash hands thoroughly after handling.[3][4][5]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3][4]
- Keep the container tightly closed and sealed.[3][4]
- Store in a locked-up area.[2][3][4]
Emergency Procedures
| Emergency Situation | Procedure | Citation |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if irritation occurs. | [3][4][5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists. | [3][4][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [3][4][5] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. | [2][5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [5] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container. The disposal must be carried out by a licensed professional waste disposal service and in accordance with local, state, and federal regulations.[3][4][5]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate in a laboratory setting.
Caption: Workflow for safe handling of the chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
